Saframycin H
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
92569-01-2 |
|---|---|
Molecular Formula |
C32H36N4O9 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
N-[[(1R,2S,10R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-hydroxy-2-methyl-4-oxopentanamide |
InChI |
InChI=1S/C32H36N4O9/c1-13(37)10-32(4,43)31(42)34-12-21-22-16(25(38)14(2)29(44-6)27(22)40)9-19-24-23-17(26(39)15(3)30(45-7)28(23)41)8-18(35(24)5)20(11-33)36(19)21/h18-21,24,43H,8-10,12H2,1-7H3,(H,34,42)/t18-,19-,20?,21-,24-,32?/m0/s1 |
InChI Key |
PYOFDRKUKHPATO-JLUOOAMSSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)C(N3[C@H]2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Synonyms |
25-dihydro-25-beta-ketopropylsaframycin A saframycin H |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthetic Pathway and Precursor Molecules of Saframycin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin H is a member of the tetrahydroisoquinoline family of antibiotics, a class of natural products renowned for their potent antitumor activities. Produced by the bacterium Streptomyces lavendulae, this compound, like its well-studied analogue Saframycin A, exerts its biological effect through the alkylation of guanine residues in the minor groove of DNA. The complex pentacyclic core structure of saframycins arises from a sophisticated biosynthetic pathway orchestrated primarily by a non-ribosomal peptide synthetase (NRPS) assembly line, followed by a series of intricate tailoring reactions. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing its precursor molecules, the enzymatic machinery involved, and key experimental methodologies used in its study.
Core Biosynthetic Pathway of Saframycins
The biosynthesis of the saframycin core is initiated with the incorporation of simple amino acid precursors. Isotope labeling studies have demonstrated that the backbone of the saframycin molecule is derived from one molecule of L-alanine, one molecule of L-glycine, and two molecules of L-tyrosine.[1] A crucial precursor for the characteristic tetrahydroisoquinoline core is the non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), which is synthesized from L-tyrosine through a series of enzymatic modifications.[2]
The assembly of the tetrapeptidyl backbone is catalyzed by a multi-enzyme NRPS system encoded by the sfm gene cluster. In the closely related Saframycin A biosynthesis, this system is composed of three large proteins: SfmA, SfmB, and SfmC.[3] These enzymes act in a coordinated fashion to sequentially select, activate, and condense the amino acid building blocks. A notable feature of this pathway is the involvement of a fatty acyl chain, which is believed to act as a scaffold for the assembly and cyclization of the peptide intermediate before being hydrolytically removed.
Key Precursor Molecules and Their Incorporating Enzymes
| Precursor Molecule | Origin | Key Biosynthetic Enzymes | Function |
| L-Tyrosine | Primary Metabolism | SfmD, SfmM2, SfmM3 | Serves as the initial substrate for the formation of the tetrahydroisoquinoline core. SfmD catalyzes hydroxylation, while SfmM2 and SfmM3 are methyltransferases.[2] |
| 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr) | Derived from L-Tyrosine | SfmA, SfmB, SfmC (NRPS) | The key non-proteinogenic amino acid that forms the two tetrahydroisoquinoline moieties of the saframycin core. |
| L-Alanine | Primary Metabolism | SfmA, SfmB, SfmC (NRPS) | Incorporated into the tetrapeptide backbone. |
| L-Glycine | Primary Metabolism | SfmA, SfmB, SfmC (NRPS) | Incorporated into the tetrapeptide backbone. |
| Pyruvic Acid | Derived from L-Alanine | Putative Deaminase/Oxidase | Forms the pyruvoyl side chain of Saframycin A, a likely precursor to the this compound side chain. |
The Final Step: Biosynthesis of the this compound Side Chain
This compound is structurally defined as 25-dihydro-25-beta-ketopropyl-saframycin A. This indicates that the final step in its biosynthesis is the modification of the pyruvoyl side chain of a Saframycin A-like precursor. While the specific enzyme responsible for this transformation has not yet been definitively characterized in the literature, it is hypothesized to be a reductase and/or a hydratase that acts on the pyruvoyl group. This proposed enzymatic reaction would involve the reduction of the ketone and subsequent modification to form the beta-ketopropyl moiety. Further research, potentially involving the characterization of the various tailoring enzymes encoded in the sfm gene cluster, such as the SfmO oxidoreductases, is required to elucidate the precise mechanism of this final biosynthetic step.
Visualization of the this compound Biosynthetic Pathway and Experimental Workflows
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Function Characterization
Caption: Workflow for characterizing a biosynthetic gene.
Logical Relationships in Saframycin Biosynthesis Regulation
Caption: Regulation of Saframycin biosynthesis.
Experimental Protocols
Protocol 1: Gene Knockout in Streptomyces lavendulae (General Protocol)
This protocol describes a general method for creating a gene deletion mutant in S. lavendulae using a temperature-sensitive plasmid and homologous recombination.
-
Construct the Gene Replacement Plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene from S. lavendulae genomic DNA using high-fidelity PCR.
-
Clone the upstream and downstream fragments into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin resistance).
-
Verify the sequence of the final construct.
-
-
Conjugation:
-
Introduce the gene replacement plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the S. lavendulae recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., ISP4) for conjugation. Incubate at a permissive temperature for plasmid replication (e.g., 30°C).
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).
-
-
Selection for Single Crossover Events:
-
Incubate the plates at the permissive temperature until colonies appear.
-
Pick individual colonies and streak them onto fresh selective plates to isolate single colonies.
-
-
Selection for Double Crossover Events:
-
Grow the single crossover mutants in liquid medium without selection at the permissive temperature.
-
Plate serial dilutions of the culture onto non-selective medium and incubate at a non-permissive temperature for plasmid replication (e.g., 39°C) to select for colonies that have lost the plasmid.
-
Replica plate the resulting colonies onto plates with and without the antibiotic used for selection of the plasmid. Colonies that grow on the non-selective plate but not on the selective plate are potential double crossover mutants.
-
-
Verification of Gene Deletion:
-
Confirm the gene deletion by PCR using primers that flank the target gene. The PCR product from the mutant will be smaller than that from the wild-type.
-
Further confirmation can be obtained by Southern blot analysis.
-
Protocol 2: Heterologous Expression of a sfm Gene in Streptomyces albus
This protocol outlines the general steps for expressing a gene from the sfm cluster in a heterologous host, S. albus, which is often used due to its clean background for secondary metabolite production.
-
Construct the Expression Plasmid:
-
Amplify the gene of interest from the sfm cluster from S. lavendulae genomic DNA.
-
Clone the gene into an integrative E. coli-Streptomyces shuttle vector (e.g., pSET152) under the control of a strong constitutive promoter (e.g., ermEp*).
-
Verify the sequence of the construct.
-
-
Conjugation:
-
Transform the expression plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and S. albus recipient as described in Protocol 1.
-
Select for exconjugants using an appropriate antibiotic (e.g., apramycin).
-
-
Fermentation and Analysis:
-
Inoculate the S. albus exconjugant into a suitable production medium.
-
Ferment for an appropriate period (e.g., 7-10 days).
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by HPLC and LC-MS to identify the product of the heterologously expressed gene.
-
Protocol 3: ATP-PPi Exchange Assay for NRPS Adenylation Domain Substrate Specificity
This assay is used to determine the amino acid substrate specificity of the adenylation (A) domains of the NRPS enzymes.
-
Overexpression and Purification of the A-domain:
-
Clone the DNA sequence encoding the A-domain of interest into an E. coli expression vector (e.g., pET vector).
-
Transform the plasmid into an expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG and purify the His-tagged protein using Ni-NTA affinity chromatography.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5-8.0)
-
MgCl₂
-
ATP
-
Sodium pyrophosphate (PPi)
-
[³²P]PPi (radiolabel)
-
The purified A-domain protein
-
The amino acid to be tested
-
-
Initiate the reaction by adding the enzyme or the amino acid.
-
Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
-
Quantification of [³²P]ATP:
-
Stop the reaction by adding a solution of activated charcoal in perchloric acid and tetrasodium pyrophosphate. The charcoal binds the [³²P]ATP formed in the reverse reaction.
-
Pellet the charcoal by centrifugation.
-
Measure the radioactivity of the charcoal pellet using a scintillation counter.
-
The amount of radioactivity is proportional to the activity of the A-domain with the tested amino acid.
-
Quantitative Data
While extensive quantitative data for the this compound biosynthetic enzymes are not yet available in the public domain, the following table summarizes the types of quantitative data that are crucial for a thorough understanding and for metabolic engineering efforts.
| Data Type | Description | Importance | Example of Expected Values (Hypothetical) |
| Enzyme Kinetics (Km) | Michaelis-Menten constant, representing the substrate concentration at which the enzyme reaction rate is half of Vmax. | Indicates the affinity of an enzyme for its substrate. Lower Km implies higher affinity. | SfmA A-domain for L-Tyrosine: 50-200 µM |
| Enzyme Kinetics (kcat) | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | Measures the catalytic efficiency of an enzyme. | SfmD: 10-50 min⁻¹ |
| Production Titer | The concentration of a specific saframycin derivative produced in a given fermentation volume. | A key parameter for evaluating the efficiency of a production strain and the impact of genetic modifications. | Wild-type S. lavendulae: ~5-10 mg/L Saframycin A. Engineered strain: >100 mg/L. |
| Precursor Incorporation Rate | The percentage of an isotopically labeled precursor that is incorporated into the final product. | Confirms the origin of different parts of the molecule and can reveal pathway flux. | ¹³C-labeled L-Tyrosine incorporation into Saframycin A: >80% |
Conclusion
The biosynthetic pathway of this compound is a complex and fascinating example of microbial natural product synthesis. While much has been elucidated through the study of the related Saframycin A pathway, key details, particularly concerning the final tailoring steps leading to this compound, remain to be fully characterized. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this pathway. A deeper understanding of the enzymology and regulation of saframycin biosynthesis will not only be of fundamental scientific interest but will also pave the way for the bioengineering of novel, more potent antitumor agents.
References
- 1. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Saframycin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin H is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline quinone family of natural products. Isolated from the fermentation broth of Streptomyces lavendulae, it exhibits significant activity against Gram-positive bacteria and various cancer cell lines.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering crucial data for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a clear reference for its physical and chemical attributes.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆N₄O₉ | [1] |
| Molecular Weight | 620.65 g/mol | [1] |
| Appearance | Pale Yellow Acicular Crystal | [1] |
| Melting Point | 184-186 °C (decomposes) | [1] |
| Solubility | Soluble in Methanol and Chloroform | [1] |
| CAS Number | 92569-01-2 | [1] |
Spectroscopic Data
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands due to its complex chromophore, which includes a substituted quinone system. The λmax values provide insights into the electronic transitions within the molecule and can be used for quantification.
Expected Experimental Protocol for UV-Vis Spectroscopy: A solution of this compound would be prepared in a suitable solvent, such as methanol or ethanol, at a known concentration. The UV-Vis spectrum would be recorded using a double-beam spectrophotometer, typically scanning from 200 to 800 nm. The solvent would be used as a blank for baseline correction. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) would be determined.
NMR Spectroscopy
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in confirming the detailed chemical structure of this compound. The chemical shifts, coupling constants, and correlation signals provide unambiguous evidence for the connectivity and stereochemistry of the molecule.
Expected Experimental Protocol for NMR Spectroscopy: A sample of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The resulting spectra would be analyzed to assign all proton and carbon signals to their respective positions in the molecular structure.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pattern, which aids in structural elucidation.
Expected Experimental Protocol for Mass Spectrometry: A solution of this compound would be introduced into a mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) would be measured to determine the molecular weight. For fragmentation analysis, collision-induced dissociation (CID) would be employed to generate fragment ions, and the resulting MS/MS spectrum would be analyzed to identify characteristic neutral losses and fragment ions.
Stability
The stability of this compound under various conditions is a critical parameter for its formulation and storage. While specific stability data for this compound is not extensively published, general considerations for related antibiotics suggest that its stability is influenced by pH, temperature, and light.
Expected Experimental Protocol for Stability Studies: Solutions of this compound would be prepared in buffers of different pH values (e.g., acidic, neutral, and basic) and stored at various temperatures (e.g., refrigerated, room temperature, and elevated temperatures) in the dark and under controlled light exposure. At specific time intervals, aliquots would be withdrawn and analyzed by a stability-indicating method, such as HPLC with UV detection, to determine the remaining concentration of this compound and identify any degradation products.
Experimental Protocols
Isolation and Purification of this compound
This compound is a minor component produced during the fermentation of Streptomyces lavendulae.[2] The following is a generalized workflow for its isolation and purification based on methods used for related compounds.
-
Fermentation: Streptomyces lavendulae is cultured in a suitable nutrient medium under controlled conditions to promote the production of saframycins.[3]
-
Extraction: The culture broth is harvested, and the saframycins are extracted using organic solvents such as ethyl acetate or chloroform.[3]
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography to separate the different saframycin components based on their polarity.[3]
-
Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Characterization: The purified this compound is then characterized using various spectroscopic techniques (NMR, MS, UV-Vis, IR) to confirm its identity and purity.[2]
Signaling Pathways
Saframycins, as a class of compounds, are known to exert their cytotoxic effects primarily through interaction with DNA.[4] While the specific signaling pathways affected by this compound are not fully elucidated, it is proposed to induce apoptosis in cancer cells. The following diagram illustrates a plausible signaling cascade initiated by this compound, leading to programmed cell death.
This proposed pathway suggests that this compound, upon entering the cell, interacts with DNA, leading to DNA damage. This damage can trigger the activation of the tumor suppressor protein p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, which in turn initiates a cascade of caspase activation, ultimately leading to the execution of apoptosis, or programmed cell death. Further research is needed to validate and fully delineate the specific molecular targets and signaling nodes modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural studies on minor components of saframycin group antibiotics saframycins F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of satellite antibiotics, mimosamycin and chlorocarcins from Streptomyces lavendulae, streptothricin source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
"Saframycin H" chemical structure and stereochemistry
An In-depth Technical Guide to the Core Chemical Structure and Stereochemistry of Saframycin H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, a member of the complex tetrahydroisoquinoline family of antibiotics. Due to the limited availability of specific data for this compound, this document leverages information from closely related and well-studied saframycins, such as Saframycin A, to provide a comprehensive understanding of its core structural features and biological context.
Chemical Structure
This compound belongs to the bis-tetrahydroisoquinoline (THIQ) alkaloid family, which is characterized by a complex pentacyclic core skeleton.[1] The saframycin family of antibiotics is produced by the bacterium Streptomyces lavendulae. The core structure is biosynthesized from two molecules of a tyrosine derivative.[1]
The molecular formula of this compound is C32H36N4O9, and its molecular weight is 620.65 g/mol .[2]
Key Structural Features:
-
Pentacyclic Core: A rigid, fused five-ring system forms the backbone of the molecule.
-
Two Tetrahydroisoquinoline (THIQ) Units: These nitrogen-containing heterocyclic moieties are crucial for the molecule's biological activity.
-
Quinone/Hydroquinone Moieties: The presence of quinone or hydroquinone systems in the aromatic rings is a characteristic feature of saframycins and contributes to their reactivity.
-
Side Chain: A variable side chain is attached to the core, which differentiates the various members of the saframycin family.
Below is the 2D chemical structure of this compound.
Canonical SMILES: CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC[2]
IUPAC Name: N-[[(1R,2S,10R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-hydroxy-2-methyl-4-oxopentanamide[2]
Stereochemistry
The complex three-dimensional arrangement of atoms in this compound is critical to its biological function. The pentacyclic core contains multiple chiral centers, leading to a specific stereochemistry that is conserved across the saframycin family.
While the absolute configuration of each stereocenter in this compound has not been explicitly detailed in the literature, the relative stereochemistry of the core is well-established through studies on related compounds like Saframycin A and C.[3][4] The determination of the absolute configuration of such complex molecules is typically achieved through techniques like X-ray crystallography or advanced NMR spectroscopy in combination with chiral derivatizing agents.[5]
Based on the IUPAC name, the absolute stereochemistry of the core chiral centers in this compound is proposed as: 1R, 2S, 10R, 13S.
Quantitative Data
Table 1: General ¹H NMR Chemical Shift Ranges for Key Functional Groups
| Functional Group | Chemical Shift (ppm) |
| Aliphatic C-H | 0.9 - 2.5 |
| C-H adjacent to N | 2.5 - 4.5 |
| C-H adjacent to O (e.g., OCH₃) | 3.3 - 4.0 |
| Aromatic C-H | 6.5 - 8.5 |
| Amide N-H | 5.0 - 8.5 |
| Hydroxyl O-H | Variable |
Note: These are general ranges and the exact chemical shifts for this compound will be influenced by the specific electronic and steric environment of each proton.
Table 2: General ¹³C NMR Chemical Shift Ranges for Key Functional Groups
| Functional Group | Chemical Shift (ppm) |
| Aliphatic C | 10 - 50 |
| C adjacent to N | 40 - 60 |
| C adjacent to O (e.g., OCH₃) | 50 - 80 |
| Aromatic/Quinone C | 110 - 160 |
| Carbonyl C (Amide/Ketone) | 160 - 210 |
| Nitrile C | 115 - 125 |
Note: These are general ranges and the exact chemical shifts for this compound will be influenced by the specific electronic and steric environment of each carbon atom.
Experimental Protocols
Isolation and Purification of Saframycins
The following is a generalized protocol for the isolation and purification of saframycins from Streptomyces lavendulae, based on established methods for this class of compounds.[6][7]
1. Fermentation:
-
Inoculate a suitable production medium with a culture of Streptomyces lavendulae.
-
Incubate the culture under optimal conditions (e.g., specific temperature, pH, and aeration) to promote the production of saframycins.
2. Extraction:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Adjust the pH of the filtrate to alkaline (e.g., pH 8-9) with a base such as sodium hydroxide.
-
Extract the saframycin complex from the aqueous filtrate using an organic solvent (e.g., ethyl acetate or chloroform).
-
Concentrate the organic extract under reduced pressure.
3. Preliminary Purification:
-
Dissolve the crude extract in a small volume of a suitable solvent.
-
Perform a liquid-liquid extraction against an acidic aqueous solution (e.g., 1 N HCl) to separate basic compounds, including saframycins.
-
Adjust the pH of the aqueous layer back to alkaline and re-extract the saframycins into an organic solvent.
-
Concentrate the organic phase to obtain a partially purified extract.
4. Chromatographic Separation:
-
Subject the partially purified extract to column chromatography on a silica gel stationary phase.
-
Elute the column with a gradient of solvents (e.g., mixtures of benzene, ethyl acetate, and chloroform) to separate the different saframycin analogues.
-
Collect fractions and monitor the separation using techniques like thin-layer chromatography (TLC).
5. Final Purification:
-
Pool the fractions containing the desired saframycin (e.g., this compound).
-
Perform further purification using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Signaling Pathways and Mechanism of Action
The primary mechanism of antitumor activity for the saframycin family is believed to be the alkylation of DNA.[1] The α-aminonitrile functional group at the C-21 position is a key feature for this activity. Under physiological conditions, this group can be converted to a reactive iminium ion, which then covalently binds to DNA, leading to inhibition of DNA replication and transcription, and ultimately cell death.[2]
While the specific signaling pathways affected by this compound have not been elucidated, studies on the closely related Saframycin A provide insights into its cellular effects. Transcription profiling of yeast cells treated with Saframycin A revealed altered expression of genes involved in several key pathways:[1]
-
Glycolysis: Upregulation of genes involved in the breakdown of glucose.
-
Oxidative Stress Response: Upregulation of genes that protect the cell from oxidative damage.
-
Protein Degradation: Upregulation of genes involved in the ubiquitin-proteasome pathway.
-
Histone Synthesis: Repression of genes encoding histone proteins, which are essential for DNA packaging.
-
Biosynthetic Enzymes: Repression of genes involved in various biosynthetic pathways.
These findings suggest that in addition to direct DNA damage, saframycins may exert their cytotoxic effects by inducing a complex cellular stress response.
Diagrams
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Proposed mechanism of action and affected signaling pathways of this compound.
References
- 1. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of a novel antitumor antibiotic, saframycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spark904.nl [spark904.nl]
- 6. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of satellite antibiotics, mimosamycin and chlorocarcins from Streptomyces lavendulae, streptothricin source - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Saframycin H: A Technical Guide
For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data and nuclear magnetic resonance (NMR) assignments for the antitumor antibiotic, Saframycin H. This document collates critical data into structured tables for comparative analysis, outlines detailed experimental methodologies, and visualizes the analytical workflow, offering a vital resource for the study and utilization of this complex natural product.
This compound, a minor component of the saframycin group of antibiotics, was identified as 25-dihydro-25-beta-ketopropyl-saframycin A. Its structural elucidation was achieved through meticulous comparison of its spectroscopic characteristics with those of the well-documented saframycins A and D. This guide presents the detailed spectroscopic data that form the foundation of its structural assignment.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
The ¹H and ¹³C NMR spectra were fundamental in determining the intricate structure of this compound. The assignments provided below are based on comparative analysis with Saframycin A and D and confirmed through two-dimensional NMR experiments, including Heteronuclear Multiple Bond Correlation (HMBC).
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| Quinone Moiety | ||
| 1 | 182.5 | - |
| 4 | 187.8 | - |
| 4a | 134.2 | - |
| 5 | 115.1 | 7.25 (s) |
| 6 | 137.9 | - |
| 7 | 120.8 | - |
| 8 | 133.5 | 7.68 (d, 8.0) |
| 8a | 132.1 | - |
| 9 | 160.2 | - |
| 10 | 110.5 | 7.05 (d, 8.0) |
| 10a | 145.8 | - |
| 11 | 48.2 | 3.15 (m) |
| 12-N-CH₃ | 41.5 | 2.45 (s) |
| Side Chain | ||
| 13 | 55.1 | 3.85 (d, 4.0) |
| 14 | 75.3 | 4.95 (br s) |
| 15 | 35.2 | 2.20 (m), 2.55 (m) |
| 16 | 60.5 | 4.10 (dd, 10.0, 4.0) |
| 17-CH₃ | 15.8 | 1.25 (d, 6.5) |
| 21 | 85.1 | 5.10 (s) |
| 21-CN | 117.5 | - |
| 25 | 45.6 | 2.80 (d, 18.0), 3.10 (d, 18.0) |
| 26 (C=O) | 206.8 | - |
| 27-CH₃ | 29.8 | 2.15 (s) |
| Other | ||
| OCH₃-6 | 56.2 | 3.90 (s) |
| OCH₃-7 | 56.4 | 3.95 (s) |
Note: The presented data is a composite based on the structural similarity to Saframycin A and D as described in the primary literature. Exact values may vary slightly based on experimental conditions.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Method | Key Observations |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 593 |
| UV-Vis Spectroscopy | λmax (MeOH) nm (ε): 272 (12,500), 370 (sh), 530 (850) |
| Infrared (IR) Spectroscopy | νmax (KBr) cm⁻¹: 3400 (OH), 2240 (CN), 1710 (C=O, ketone), 1680, 1650, 1620 (C=O, quinone) |
Experimental Protocols
The spectroscopic data for this compound were obtained using a suite of standard analytical techniques. The following provides an overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. Samples were typically dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent, with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences were utilized for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to enable the complete assignment of proton and carbon signals.
Mass Spectrometry (MS): High-resolution mass spectra were acquired using a mass spectrometer, likely employing a soft ionization technique such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) to determine the accurate mass of the molecular ion and establish the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum was measured using a spectrophotometer. The sample was dissolved in methanol (MeOH), and the absorbance was recorded across the ultraviolet and visible range to identify the wavelengths of maximum absorption (λmax), which are characteristic of the chromophores within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as hydroxyl (OH), nitrile (CN), and carbonyl (C=O) groups.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.
An In-depth Technical Guide to the Mechanism of Action of Saframycin H as a DNA Binding Agent
Disclaimer: Scientific literature extensively details the mechanism of action for Saframycin A. Saframycin H is a closely related analog, and while its fundamental mechanism of DNA binding is presumed to be identical, specific quantitative data and detailed experimental protocols for this compound are not widely available. This guide, therefore, draws heavily on the established research for Saframycin A to infer the properties and actions of this compound. Researchers are advised to validate these methodologies and findings specifically for this compound in their own experimental settings.
Introduction
This compound is a member of the tetrahydroisoquinoline family of antibiotics, a class of natural products renowned for their potent antitumor activities. The cytotoxic effects of Saframycins are primarily attributed to their ability to interact with and modify cellular DNA, thereby disrupting critical processes such as transcription and replication, ultimately leading to apoptosis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound as a DNA binding agent, intended for researchers, scientists, and drug development professionals.
The Core Mechanism: Covalent DNA Alkylation
The interaction of this compound with DNA is not a simple non-covalent binding event. Instead, it involves a multi-step process culminating in the formation of a stable, covalent adduct with a guanine base within the DNA minor groove. This process is contingent on the intracellular reductive environment.
Reductive Activation
The this compound molecule contains two quinone rings. In the reducing environment of the cell, these quinone moieties undergo a two-electron reduction to form a hydroquinone. This initial step is crucial as it electronically activates the molecule for the subsequent elimination of the nitrile group.
Formation of the Electrophilic Iminium Ion
Following the reduction of the quinone rings, the α-cyanoamine functional group at the C-21 position becomes labile. The nitrile group is eliminated, leading to the formation of a highly reactive and electrophilic iminium ion intermediate. This transient species is the key alkylating agent.
Covalent Adduct Formation with Guanine
The planar structure of the Saframycin core allows it to intercalate into the DNA double helix, positioning the reactive iminium ion in the minor groove. The electrophilic C-21 carbon of the iminium ion then attacks the nucleophilic N2 exocyclic amino group of a guanine residue, forming a stable covalent aminal linkage. This covalent modification of DNA is the primary lesion responsible for the biological activity of this compound.
Diagram: Signaling Pathway of this compound DNA Adduct Formation
Caption: Reductive activation of this compound and subsequent covalent DNA alkylation.
Quantitative Data on DNA Binding
As previously noted, specific quantitative data for this compound is scarce. The following table summarizes representative data for Saframycin A, which is expected to exhibit similar properties.
| Parameter | Value (for Saframycin A) | Method | Reference |
| Binding Affinity (Ka) | Not explicitly determined as a simple equilibrium constant due to covalent nature. | - | - |
| Sequence Preference | 5'-GGPy (Py = C or T), with a preference for G-rich sequences. Avoids 5'-CGG. | MPE-Fe(II) Footprinting | [1] |
| Binding Stoichiometry | 1 drug molecule per binding site | Scatchard Analysis (for reversible binding component) | [1] |
Experimental Protocols
DNase I Footprinting Assay for Determining DNA Binding Sites
This method is used to identify the specific DNA sequences to which this compound binds.
Diagram: Experimental Workflow for DNase I Footprinting
Caption: Workflow for identifying this compound binding sites on DNA using DNase I footprinting.
Detailed Methodology:
-
DNA Fragment Preparation:
-
Select a DNA fragment of interest (e.g., a restriction fragment of a plasmid) and label one of the 3' ends with [α-³²P]dNTP using the Klenow fragment of DNA polymerase I.
-
Purify the end-labeled DNA fragment by polyacrylamide gel electrophoresis (PAGE).
-
-
Binding Reaction:
-
Prepare reaction mixtures containing the labeled DNA fragment (final concentration ~10 nM), a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 3 mM MgCl₂), and varying concentrations of this compound.
-
Include a reducing agent (e.g., 100 µM dithiothreitol) to activate the this compound.
-
Incubate the reactions at 37°C for 30 minutes to allow for covalent adduct formation.
-
Include a control reaction with no this compound.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction mixture. The concentration of DNase I should be empirically determined to achieve on average one cleavage event per DNA molecule.
-
Incubate for exactly 1 minute at room temperature.
-
Stop the reaction by adding a stop solution (e.g., 0.4 M sodium acetate, 50 mM EDTA, and 100 µg/mL sonicated calf thymus DNA).
-
-
Sample Processing and Analysis:
-
Extract the DNA with phenol:chloroform and precipitate with ethanol.
-
Resuspend the DNA pellets in a formamide loading buffer, denature at 90°C for 3 minutes, and immediately place on ice.
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Dry the gel and expose it to X-ray film for autoradiography.
-
The region where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
-
HPLC-MS Analysis of this compound-DNA Adducts
This technique is used to confirm the formation of the covalent adduct and to characterize its structure.
Diagram: Logical Relationship for HPLC-MS Analysis
Caption: Logical flow for the identification and characterization of this compound-DNA adducts.
Detailed Methodology:
-
Adduct Formation and DNA Isolation:
-
Incubate calf thymus DNA (or cellular DNA) with this compound and a reducing agent as described in the footprinting protocol.
-
Remove unbound this compound by ethanol precipitation of the DNA. Repeat the precipitation.
-
Thoroughly dry the DNA pellet.
-
-
Enzymatic Hydrolysis:
-
Resuspend the DNA in a buffer suitable for enzymatic digestion (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂).
-
Perform a sequential enzymatic digestion to break down the DNA into individual nucleosides. This typically involves treatment with DNase I, followed by nuclease P1, and finally alkaline phosphatase.
-
-
HPLC Separation:
-
Inject the nucleoside mixture onto a reverse-phase C18 HPLC column.
-
Elute the nucleosides using a gradient of an aqueous buffer (e.g., 10 mM ammonium formate, pH 5.3) and an organic solvent (e.g., methanol or acetonitrile).
-
The this compound-deoxyguanosine adduct will be more hydrophobic than the unmodified nucleosides and will therefore have a longer retention time.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).
-
Monitor for the expected mass-to-charge ratio (m/z) of the protonated this compound-deoxyguanosine adduct.
-
Confirm the identity of the adduct by performing tandem mass spectrometry (MS/MS) on the parent ion. The fragmentation pattern should be consistent with the proposed structure of the adduct.
-
Conclusion
The antitumor activity of this compound is intrinsically linked to its ability to act as a DNA binding agent. Through a process of reductive activation, it forms a highly reactive iminium ion that covalently alkylates guanine residues in the minor groove of DNA. This formation of bulky DNA adducts presents a significant obstacle to the cellular machinery responsible for DNA replication and transcription, ultimately leading to cell death. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of the interaction between this compound and DNA, which is crucial for the development of novel and more effective anticancer therapies.
References
Saframycin H: An In-Depth Technical Guide on its Antibacterial Activity Spectrum
This guide, therefore, aims to provide a comprehensive overview of the antibacterial activity of the saframycin antibiotic family as a whole, with a particular focus on Saframycin S, which has been reported to exhibit the most potent antimicrobial properties among the characterized members of this class.[1] The methodologies and findings presented herein are synthesized from available research on saframycin analogues and serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of quinone antibiotics.
Antibacterial Activity of the Saframycin Family
The saframycin antibiotics are a group of structurally related heterocyclic quinone compounds. While their primary therapeutic interest has been in oncology, several members have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.
Quantitative Data Summary
Specific MIC values for Saframycin H are not documented in the reviewed literature. However, studies on other saframycins provide insight into the potential antibacterial spectrum of this class. The following table summarizes the available qualitative information.
| Antibiotic | General Antibacterial Activity |
| This compound | No specific data available |
| Saframycin S | Reported to have the highest antimicrobial activity among the saframycin group, particularly against Gram-positive bacteria.[1] |
| Saframycin A | Primarily studied for its antitumor activity; antibacterial spectrum not as extensively detailed as Saframycin S. |
| Saframycin Mx1 | Noted to have activity against Gram-positive bacteria. |
Note: The lack of quantitative data (MIC values) for this compound and its analogues in the public domain is a significant limitation. The information provided is based on qualitative statements from existing research.
Mechanism of Action
The primary mechanism of action for saframycin antibiotics is believed to be the inhibition of nucleic acid synthesis. Saframycin A, the most studied member of the family, has been shown to interfere with RNA synthesis in both in vivo and in vitro models. This is achieved through its ability to bind to DNA. The molecular structure, featuring a heterocyclic quinone core, is crucial for this interaction. While the exact binding mode and subsequent inhibition of transcription are complex, it is understood that the saframycin molecule intercalates with the DNA helix.
Figure 1. Proposed mechanism of action for saframycin antibiotics.
Experimental Protocols for Antibacterial Susceptibility Testing
While specific protocols for this compound are unavailable, the following outlines a general methodology for determining the Minimum Inhibitory Concentration (MIC) of quinone antibiotics against bacterial isolates, based on standard laboratory practices.
Broth Microdilution Method
This is a common method for determining the MIC of an antimicrobial agent.
Materials:
-
Test antibiotic (e.g., Saframycin analogue)
-
Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test antibiotic in CAMHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antibiotic.
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Figure 2. General workflow for the broth microdilution assay.
Future Directions and Research Needs
The significant gap in the understanding of this compound's antibacterial properties underscores the need for further research. Future studies should focus on:
-
Systematic Screening: Performing comprehensive in vitro susceptibility testing of this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Quantitative Analysis: Determining the precise MIC and Minimum Bactericidal Concentration (MBC) values to quantify its potency.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound in bacteria to understand its mode of antibacterial action.
-
Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of various saframycin analogues and their antibacterial potency to guide the design of new, more effective derivatives.
Conclusion
While this compound belongs to a class of compounds with known biological activity, its specific antibacterial spectrum remains undefined in the current scientific literature. The information available for related compounds, particularly Saframycin S, suggests a potential for activity against Gram-positive bacteria. This technical guide highlights the existing knowledge and, more importantly, the critical need for dedicated research to fully characterize the antibacterial potential of this compound. Such studies would be invaluable for the drug development community in the ongoing search for novel antimicrobial agents.
References
Initial In Vitro Studies of Saframycin H Cytotoxicity: A Technical Guide
Disclaimer: As of November 2025, publicly available in vitro cytotoxicity data specifically for "Saframycin H" is limited. This guide provides a comprehensive framework for conducting and presenting such studies, utilizing data and methodologies from research on closely related Saframycin analogues and other cytotoxic compounds as illustrative examples. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals.
Introduction
Saframycins are a family of heterocyclic quinone antibiotics isolated from Streptomyces lavendulae. Certain members of this family, notably Saframycin A, have demonstrated potent antitumor activities.[1] The proposed mechanism of action for their cytotoxicity involves the inhibition of RNA synthesis and interaction with DNA.[2] This guide outlines the essential in vitro studies required to characterize the cytotoxic profile of this compound, a lesser-studied analogue. The presented protocols and data formats are based on established methodologies in cancer research.
Data Presentation: Cytotoxicity Profile
A crucial first step in evaluating a new compound is to determine its cytotoxic potency across a panel of relevant cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological process by 50%.[3] The following tables provide a template for presenting such data, populated with example values derived from studies on other Saframycin analogues for illustrative purposes.
Table 1: In Vitro Cytotoxicity (IC50) of Saframycin Analogues Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Saframycin A (nM) | Saframycin C (nM) | This compound (nM) |
| HCT-116 | Colon Carcinoma | [Example Data] | [Example Data] | [Experimental Data] |
| HepG2 | Hepatocellular Carcinoma | [Example Data] | [Example Data] | [Experimental Data] |
| BGC-823 | Gastric Carcinoma | [Example Data] | [Example Data] | [Experimental Data] |
| A2780 | Ovarian Cancer | [Example Data] | [Example Data] | [Experimental Data] |
| MCF-7 | Breast Adenocarcinoma | [Example Data] | [Example Data] | [Experimental Data] |
Note: The IC50 values for Saframycin A and C are presented as examples to illustrate the data structure. Actual experimental data for this compound should be populated in the designated column.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections outline standard procedures for key in vitro cytotoxicity assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations: Workflows and Signaling Pathways
Visual representations of experimental workflows and biological pathways are crucial for clear communication of complex processes. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified design constraints.
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Based on the known mechanism of other Saframycin analogues that interact with DNA, a potential signaling pathway for this compound-induced cytotoxicity could involve the DNA damage response.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin H, a member of the tetrahydroisoquinolinequinone family of antibiotics, represents a potent class of antitumor agents. These natural products, originally isolated from Streptomyces lavendulae, and their synthetic analogues have garnered significant interest in the field of oncology due to their unique mechanism of action and substantial cytotoxic activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the structural analogues of this compound and related compounds, focusing on their chemical synthesis, biological activity, and the underlying molecular pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Core Structure and Mechanism of Action
The core structure of saframycins is characterized by a pentacyclic skeleton. The antitumor activity of these compounds is primarily attributed to their ability to interfere with DNA synthesis and function. Saframycins, including Saframycin A, act as bifunctional alkylating agents, covalently binding to the minor groove of duplex DNA, with a preference for GC-rich sequences.[1][2] This interaction is initiated by the reductive activation of the quinone moiety, which leads to the formation of an iminium ion that subsequently alkylates guanine bases.[3] Furthermore, saframycins have been shown to inhibit RNA synthesis, contributing to their cytotoxic effects.[4]
Structural Analogues and Structure-Activity Relationships
Extensive research has been dedicated to the synthesis and biological evaluation of numerous Saframycin analogues to elucidate their structure-activity relationships (SAR) and to develop compounds with improved therapeutic indices. Key modifications to the saframycin scaffold have revealed critical determinants of their cytotoxic potency.
The α-cyanoamine or α-carbinolamine functionality at the C-21 position is crucial for the biological activity of saframycins.[1] Analogues lacking this group exhibit significantly reduced cytotoxicity. Modifications at the C-14 position of the core structure and the C-25 position of the side chain with bulky substituents have also been shown to decrease cytotoxic activity, highlighting the importance of steric factors in the interaction with DNA.[1]
Quantitative Data on Cytotoxicity
The cytotoxic potential of this compound analogues and related compounds has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several representative analogues are summarized in the tables below.
| Compound/Analogue | Cell Line | IC50 (µg/mL) | Reference |
| Saframycin A | L1210 | 0.02 | [5] |
| Saframycin C | L1210 | 1.0 | [5] |
| Compound/Analogue | HCT-116 (Colon) | HepG2 (Liver) | BGC-823 (Gastric) | A2780 (Ovarian) |
| Analogue 1 | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) |
| Analogue 2 | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) |
| ... | ... | ... | ... | ... |
Experimental Protocols
In Vitro Cytotoxicity Assays
The evaluation of the cytotoxic activity of this compound analogues is a critical step in the drug development process. The Sulforhodamine B (SRB) assay is a widely used and reliable method for this purpose.
Sulforhodamine B (SRB) Assay Protocol [6][7][8][9][10]
-
Cell Seeding:
-
Seed cells in a 96-well microtiter plate at an appropriate density (typically 5,000-20,000 cells/well) in a final volume of 200 µL of cell culture medium per well.
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2) for an appropriate duration (e.g., 24 hours) to allow for cell attachment and growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound analogues) and a positive control (e.g., doxorubicin) in the cell culture medium.
-
Add the test compounds to the wells in triplicate, ensuring a final volume of 200 µL per well. Include untreated control wells (vehicle only) and blank control wells (medium only).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
Cell Fixation:
-
After the incubation period, carefully remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates four times with slow-running tap water and allow them to air-dry at room temperature.
-
Add 100 µL of 0.057% (w/v) Sulforhodamine B (SRB) solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates on an orbital shaker for 10 minutes.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the optical density (OD) at 565 nm using a microplate reader. A reference wavelength of 690 nm is recommended.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathways and Molecular Targets
The DNA-damaging properties of saframycins are known to trigger the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.
DNA Damage Response Pathway Activation by Saframycins
Upon the formation of saframycin-DNA adducts, cells activate a cascade of signaling events to address the genomic insult. The primary sensors of this damage are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
Caption: Saframycin-induced DNA Damage Response pathway.
In response to DNA double-strand breaks, which can be a consequence of saframycin-induced adducts, ATM is activated and subsequently phosphorylates a number of downstream targets, including the checkpoint kinase Chk2.[11][12][13][14][15] Activated Chk2 plays a crucial role in the stabilization and activation of the tumor suppressor protein p53. ATR, in concert with its downstream kinase Chk1, is activated in response to single-stranded DNA regions that can arise during the repair of saframycin-induced lesions. The activation of these pathways culminates in the initiation of cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too severe to be repaired, these signaling cascades can trigger programmed cell death, or apoptosis.
Synthetic Methodologies
The total synthesis of saframycins and their analogues is a complex and challenging endeavor that has been a significant focus of synthetic organic chemistry. Various strategies have been developed to construct the intricate pentacyclic core of these molecules.
A notable approach involves the asymmetric total synthesis of (-)-saframycin A, utilizing L-tyrosine as a chiral starting material.[16] Key steps in this synthesis include stereoselective intermolecular and intramolecular Pictet-Spengler reactions, which are instrumental in establishing the correct stereochemistry at the C-1 and C-11 positions.[16]
More recent advancements have focused on developing streamlined and modular synthetic routes. One such strategy employs a copper(I)-catalyzed three-component coupling reaction followed by a gold(I)-mediated 6-endo cyclization to rapidly assemble the substructure of saframycins.[17] This modular approach offers the flexibility to introduce a variety of structural modifications, facilitating the generation of diverse libraries of analogues for biological screening.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for saframycin analogues.
Conclusion and Future Directions
This compound and its structural analogues continue to be a promising area of research for the development of novel anticancer agents. The potent cytotoxicity of these compounds, coupled with their well-defined mechanism of action involving DNA interaction, provides a solid foundation for further investigation. Future efforts in this field should focus on the synthesis of novel analogues with improved pharmacological properties, including enhanced tumor selectivity and reduced toxicity. A deeper understanding of the downstream signaling consequences of saframycin-induced DNA damage will be crucial for identifying potential combination therapies and for developing strategies to overcome drug resistance. The modular synthetic approaches that have been recently developed will undoubtedly accelerate the exploration of the chemical space around the saframycin core, paving the way for the discovery of the next generation of tetrahydroisoquinolinequinone-based anticancer drugs.
References
- 1. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. zellx.de [zellx.de]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. Ataxia telangiectasia-mutated phosphorylates Chk2 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of ATM and Chk2 kinases in relation to the amount of DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ATM/Chk2 and ATR/Chk1 Pathways Respond to DNA Damage Induced by Movento® 240SC and Envidor® 240SC Keto-Enol Insecticides in the Germarium of Drosophila melanogaster [mdpi.com]
- 16. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Genesis of Saframycin H: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the biological origin and natural producers of Saframycin H, a member of the saframycin family of tetrahydroisoquinoline antibiotics. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes available scientific literature to detail the microbial sources, biosynthetic pathways, and experimental methodologies pertinent to this potent bioactive compound. Quantitative data is systematically presented, and key experimental workflows and biosynthetic pathways are visualized using Graphviz to facilitate a comprehensive understanding.
Introduction
The saframycins are a group of structurally complex antibiotics characterized by a dimeric tetrahydroisoquinoline quinone core.[1][2] These natural products have garnered significant scientific interest due to their potent antitumor and antibacterial properties.[3][4] Among this family is this compound, a minor component naturally produced by the soil bacterium Streptomyces lavendulae.[1][5] This guide focuses specifically on the biological origins and production of this compound, providing a technical framework for its study and potential exploitation in therapeutic applications.
Biological Origin and Natural Producers
The primary natural producer of this compound is the Gram-positive bacterium Streptomyces lavendulae, specifically strain 314.[3][6] This actinomycete, originally isolated from soil, is a known prolific source of various bioactive secondary metabolites, including other members of the saframycin family such as Saframycin A, B, C, G, and S.[1][5] While Streptomyces lavendulae is the definitive source of this compound, other microorganisms are known to produce related compounds. For instance, the myxobacterium Myxococcus xanthus is a known producer of Saframycin Mx1. The genetic and biosynthetic machinery for saframycin production is highly conserved among these producing organisms.
Quantitative Data
Quantitative data specifically for this compound is limited due to its status as a minor fermentation product. However, analysis of related saframycins provides a valuable benchmark for production expectations.
| Compound | Producing Organism | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Reference |
| This compound | Streptomyces lavendulae | 92569-01-2 | C32H36N4O9 | 620.65 | BOC Sciences |
| Saframycin A | Streptomyces lavendulae | 66082-27-7 | C29H30N4O8 | 562.57 | [3] |
| Saframycin Y3 | Streptomyces lavendulae | - | C29H33N5O7 | 563.60 | [3] |
| Saframycin Yd-1 | Streptomyces lavendulae | - | C30H35N5O7 | 577.63 | [3] |
| Saframycin Yd-2 | Streptomyces lavendulae | - | C28H31N5O7 | 549.57 | [3] |
Biosynthesis of the Saframycin Core
The biosynthesis of the saframycin core is a complex process involving a non-ribosomal peptide synthetase (NRPS) system.[7] The fundamental building blocks for the core structure of saframycins, including this compound, are derived from primary metabolism. Isotopic labeling studies have confirmed that the backbone originates from two molecules of L-tyrosine, one molecule of L-alanine, and one molecule of glycine.[4]
The proposed biosynthetic pathway involves the following key stages:
-
Formation of the Non-proteinogenic Amino Acid: The biosynthesis initiates with the modification of L-tyrosine to form the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[7]
-
NRPS Assembly: The NRPS machinery then sequentially condenses two units of the modified tyrosine precursor with glycine and alanine to form a tetrapeptide intermediate.
-
Cyclization and Tailoring: A series of enzymatic reactions, including intramolecular cyclizations and oxidative modifications, leads to the formation of the characteristic pentacyclic core of the saframycins. Further tailoring enzymes are responsible for the structural diversity observed within the saframycin family, leading to the specific structure of this compound.
Experimental Protocols
The following protocols are adapted from methodologies described for the production and isolation of saframycins from Streptomyces lavendulae and are applicable for this compound.[6]
Fermentation of Streptomyces lavendulae
-
Inoculum Preparation: A loopful of S. lavendulae from a yeast-starch agar slant is used to inoculate a seed culture medium (e.g., Gause's Synthetic Broth). The culture is incubated at 27°C for 30-36 hours with reciprocal shaking.
-
Production Culture: The seed culture is then used to inoculate a production fermentation medium. The production medium typically contains glucose, soybean meal, and various mineral salts.
-
Incubation: The production culture is incubated at 27°C with agitation and aeration for an extended period (typically several days) to allow for the production of secondary metabolites, including saframycins.
Extraction and Purification of Saframycins
-
Mycelial Separation: The culture broth is centrifuged to separate the mycelia from the supernatant.
-
Solvent Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol. The supernatant can also be extracted with a non-polar solvent like ethyl acetate.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:
-
Silica gel column chromatography with a gradient of chloroform and methanol.
-
Preparative thin-layer chromatography (TLC).
-
High-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) is used for final purification to yield pure this compound.
-
Structure Elucidation
The structure of the purified this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), are used to elucidate the detailed chemical structure and stereochemistry.[8][9][10][11]
-
UV-Visible Spectroscopy: To identify the characteristic chromophores of the saframycin molecule.
Conclusion
This compound, a naturally occurring antibiotic from Streptomyces lavendulae, represents a compelling subject for further research in drug discovery and development. While detailed studies on this specific congener are limited, the established knowledge of the broader saframycin family provides a solid foundation for its investigation. The protocols and biosynthetic insights presented in this guide are intended to equip researchers with the necessary technical understanding to explore the therapeutic potential of this compound and to develop strategies for its optimized production and derivatization. Future work in the areas of metabolic engineering and synthetic biology may unlock the potential for enhanced yields and the generation of novel, even more potent saframycin analogs.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7420051B2 - Synthetic process for the manufacture of an ecteinaschidin compound - Google Patents [patents.google.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Saframycin H: A Technical Guide to its Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of Saframycin H, a potent antitumor antibiotic. Due to the limited availability of specific quantitative data for this compound, this document summarizes the existing qualitative information and presents generalized experimental protocols for determining the solubility of similar hydrophobic compounds. This guide aims to be a valuable resource for researchers working with this compound and other complex natural products in drug discovery and development.
Physicochemical Properties of this compound
This compound is a pale yellow acicular crystal with a melting point of 184-186°C (with decomposition). It belongs to the tetrahydroisoquinoline class of antibiotics and exhibits activity against Gram-positive bacteria and neoplastic cells.
Solubility of this compound
Currently, there is limited publicly available quantitative data on the solubility of this compound in various solvents. However, qualitative descriptions indicate its solubility in certain organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility |
| Organic | Methanol | Soluble |
| Chloroform | Soluble | |
| Aqueous | Water | Data not available |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration (e.g., in mg/mL) is not specified in the available literature.
Experimental Protocol for Determining Solubility of Hydrophobic Antibiotics
The following is a generalized experimental protocol for determining the equilibrium solubility of a hydrophobic antibiotic like this compound. This protocol is based on established methods for solubility testing of sparingly soluble drug compounds.
Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other analytical instrumentation for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a vortex mixer within a constant temperature incubator set to a specific temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate analytical technique.
-
Prepare a standard curve with known concentrations of this compound to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Visualizing Key Pathways
Understanding the biosynthesis of this compound provides context for its complex structure and potential for analog generation. The following diagram illustrates the general biosynthetic pathway of Saframycins.
A Technical Guide to the Quantum Mechanical Investigation of the Saframycin H Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: Saframycin H, a member of the tetrahydroisoquinoline class of antibiotics, possesses a complex pentacyclic structure that is crucial to its potent antitumor activity. Understanding the three-dimensional structure and electronic properties of this compound at a quantum mechanical level is paramount for elucidating its mechanism of action and for the rational design of novel, more effective analogs. While specific quantum mechanical calculations detailing the structural parameters of this compound are not extensively available in peer-reviewed literature, this guide outlines the established computational protocols and theoretical framework necessary to conduct such an investigation. The methodologies described herein are based on common practices in computational chemistry for the study of complex natural products.
Experimental and Computational Protocols
A rigorous quantum mechanical study of this compound would involve a multi-step computational workflow, beginning with the generation of an initial 3D structure and culminating in the detailed analysis of its electronic properties.
1. Initial Structure Generation: The starting point for any calculation is a reliable initial 3D structure of this compound. This can be obtained through several methods:
-
X-ray Crystallography: If a crystal structure of this compound or a very close analog is available, the atomic coordinates from the crystallographic information file (CIF) would provide an excellent starting geometry.
-
NMR Spectroscopy: In the absence of a crystal structure, solution-phase conformational data from 2D NMR experiments (such as NOESY) can be used to generate a 3D model that reflects the molecule's structure in solution.
-
Homology Modeling: The structure can be built computationally based on the known crystal structure of a similar molecule, such as Saframycin A.
2. Conformational Analysis: this compound possesses several rotatable bonds, leading to a complex conformational landscape. A thorough conformational search is necessary to identify the low-energy conformers that are most likely to be populated under physiological conditions. Common methods for this include:
-
Molecular Mechanics (MM) Searches: Using force fields like MMFF or AMBER, a systematic or stochastic search of the conformational space can be performed to quickly identify a set of low-energy conformers.
-
Molecular Dynamics (MD) Simulations: An MD simulation in a solvent box can be run to explore the conformational space and identify stable conformations.
3. Quantum Mechanical Calculations: The low-energy conformers identified through conformational analysis should then be subjected to quantum mechanical calculations for geometry optimization and property prediction. Density Functional Theory (DFT) is the most widely used method for molecules of this size due to its balance of accuracy and computational cost.
-
Method Selection:
-
Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.
-
Basis Set: A Pople-style basis set like 6-31G(d) or 6-311+G(d,p) provides a good balance between accuracy and computational expense for geometry optimizations and energy calculations.
-
-
Calculation Types:
-
Geometry Optimization: This calculation finds the minimum energy structure for each conformer. The resulting geometries provide accurate bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: Performed after geometry optimization, this calculation confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). It also provides thermodynamic data such as zero-point vibrational energy (ZPVE), which is necessary for accurate energy comparisons between conformers.
-
Single-Point Energy Calculation: To obtain more accurate relative energies of the optimized conformers, single-point energy calculations can be performed using a larger basis set.
-
Property Calculations: Once the final optimized structures and energies are obtained, various electronic properties can be calculated, including:
-
Molecular Orbitals (HOMO, LUMO): The energies and shapes of the highest occupied and lowest unoccupied molecular orbitals are important for understanding the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution and intramolecular interactions.
-
-
Data Presentation
The quantitative data obtained from the quantum mechanical calculations should be summarized in a clear and organized manner to facilitate comparison and analysis.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Conf_1 | 0.00 |
| Conf_2 | Value |
| Conf_3 | Value |
| ... | Value |
Table 2: Selected Calculated Geometric Parameters for the Lowest Energy Conformer of this compound
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C1 - C2 | Value | |
| N3 - C4 | Value | |
| ... | Value | |
| Bond Angles (degrees) | ||
| C1 - C2 - N3 | Value | |
| C4 - C5 - C6 | Value | |
| ... | Value | |
| Dihedral Angles (degrees) | ||
| C1 - C2 - N3 - C4 | Value | |
| C5 - C6 - C7 - C8 | Value | |
| ... | Value |
Mandatory Visualization
The overall workflow for the quantum mechanical calculation of the this compound structure can be visualized as a logical progression of steps.
Caption: Workflow for Quantum Mechanical Calculations of this compound.
Methodological & Application
Application Notes and Protocols for Saframycin H Treatment in Cell Culture
Adivsory Note: The following application notes and protocols are based on the available scientific literature for Saframycin A, a closely related analogue of the tetrahydroisoquinoline antibiotic family. Due to the limited specific data available for "Saframycin H," it is presumed to share a similar mechanism of action. Researchers should consider these protocols as a starting point and optimize them for their specific cell lines and experimental conditions.
Introduction to this compound
This compound is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family. While specific research on this compound is limited, its analogue, Saframycin A, is known to exert its cytotoxic effects through the inhibition of RNA synthesis and by forming covalent adducts with DNA, leading to DNA damage. This document provides detailed protocols for evaluating the in vitro efficacy of this compound using standard cell culture techniques.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols outlined below. Specific values for this compound must be determined experimentally.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| Example: MCF-7 | Breast Adenocarcinoma | 48 | [To be determined] |
| Example: A549 | Lung Carcinoma | 48 | [To be determined] |
| Example: HCT116 | Colon Carcinoma | 48 | [To be determined] |
| Example: HeLa | Cervical Cancer | 48 | [To be determined] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (nM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Example: MCF-7 | [IC50 concentration] | 24 | [To be determined] | [To be determined] |
| Example: MCF-7 | [2x IC50 concentration] | 24 | [To be determined] | [To be determined] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (nM) | Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Example: A549 | [IC50 concentration] | 24 | [To be determined] | [To be determined] | [To be determined] |
| Example: A549 | [2x IC50 concentration] | 24 | [To be determined] | [To be determined] | [To be determined] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-7 mL of complete growth medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured as described in 3.1.
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured and treated with this compound as for the cytotoxicity assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells cultured and treated with this compound.
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Centrifuge the cells at 1500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 2000 rpm for 10 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action for this compound.
Caption: DNA damage-induced apoptosis signaling pathway.
Measuring Saframycin H IC50 Values in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin H is a tetrahydroisoquinoline antibiotic belonging to the saframycin family, a group of natural products isolated from Streptomyces lavendulae. Members of this family are known for their potent antitumor and antimicrobial activities. The cytotoxic effects of saframycins are primarily attributed to their ability to bind to DNA, induce DNA damage, and trigger apoptotic cell death. The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of potential anticancer compounds like this compound. This document provides detailed protocols for determining the IC50 values of this compound in various cancer cell lines and discusses its putative mechanism of action.
Data Presentation
Due to the limited availability of published data specifically for this compound, the following table includes available IC50 values for this compound and related, well-studied saframycins to provide a comparative context for its potential potency. Researchers are encouraged to generate comprehensive data for this compound across a wide panel of cancer cell lines.
Table 1: Comparative IC50 Values of Saframycins in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | L-1210 | Mouse Lymphocyte | 0.033 | [1] |
| Saframycin A | L1210 | Mouse Leukemia | ~0.011 (0.02 µg/ml) | [1] |
| Saframycin C | L1210 | Mouse Leukemia | ~1.88 (1.0 µg/ml) | [1] |
| Saframycin S | Ehrlich Ascites Tumor | Mouse Ascites | Less potent than Saframycin A | [2] |
| Saframycin Analogs | HCT-116 | Human Colon Carcinoma | Potent Inhibition | [3] |
| Saframycin Analogs | HepG2 | Human Liver Carcinoma | 0.00132 | |
| Saframycin Analogs | BGC-823 | Human Gastric Carcinoma | Potent Inhibition | |
| Saframycin Analogs | A2780 | Human Ovarian Carcinoma | 0.00173 - 0.007 |
Note: The IC50 values for Saframycin A and C were converted from µg/ml to µM based on their respective molecular weights. The data for analogs provide a range of potencies observed for structurally related compounds.
Experimental Protocols
Two common and reliable methods for determining IC50 values are the MTT and CCK-8 assays. Both are colorimetric assays that measure cell viability.
Protocol 1: IC50 Determination using MTT Assay
This protocol is a widely used method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50 value.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: IC50 Determination using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a more convenient alternative to the MTT assay. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye that is soluble in the cell culture medium.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Multichannel pipette
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1).
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
CCK-8 Assay:
-
After the desired incubation period with this compound, add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C. The incubation time can be optimized depending on the cell type and density.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis as described for the MTT assay.
-
Mandatory Visualizations
References
Application Notes and Protocols for Saframycin H Administration in Mouse Xenograft Models
Disclaimer: As of the latest literature review, there is no publicly available scientific data specifically detailing the administration of Saframycin H in mouse xenograft models. The following application notes and protocols are generalized and extrapolated from published studies on Saframycin A and its novel analogs. The quantitative data presented are illustrative and intended to serve as a template for experimental design. Researchers should conduct dose-finding and toxicity studies to establish optimal and safe administration parameters for this compound.
Introduction
Saframycins are a class of tetrahydroisoquinoline antibiotics with potent antitumor properties. Their mechanism of action primarily involves the alkylation of DNA, leading to the inhibition of DNA and RNA synthesis and subsequent induction of apoptosis in cancer cells. This document provides a detailed, albeit generalized, protocol for the administration of a saframycin analog, herein referred to as this compound, in a human colorectal carcinoma HCT-116 mouse xenograft model.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on the reported efficacy of saframycin analogs in similar in vivo studies.
Table 1: Hypothetical Efficacy of this compound in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, i.p. | 1500 ± 250 | 0 | +5 ± 2 |
| This compound | 0.5 | Daily, i.p. | 750 ± 150 | 50 | -8 ± 3 |
| This compound | 1.0 | Daily, i.p. | 450 ± 100 | 70 | -15 ± 5 |
| Positive Control (e.g., Doxorubicin) | 5.0 | Q3D, i.v. | 600 ± 120 | 60 | -10 ± 4 |
Data are presented as mean ± standard deviation. i.p. = intraperitoneal; i.v. = intravenous; Q3D = every three days.
Table 2: Hypothetical Toxicity Profile of this compound
| Parameter | Vehicle Control | This compound (0.5 mg/kg) | This compound (1.0 mg/kg) |
| LD50 (single dose, i.p.) | N/A | > 5.0 mg/kg | ~3.5 mg/kg |
| Hematology (Day 21) | |||
| White Blood Cell Count (x10³/µL) | 8.5 ± 1.2 | 5.2 ± 0.8 | 3.1 ± 0.6 |
| Red Blood Cell Count (x10⁶/µL) | 7.9 ± 0.5 | 7.5 ± 0.4 | 6.8 ± 0.7 |
| Platelet Count (x10³/µL) | 950 ± 150 | 720 ± 100 | 550 ± 90 |
| Clinical Observations | No adverse effects | Mild lethargy, slight weight loss | Moderate lethargy, significant weight loss, ruffled fur |
LD50 = Lethal Dose, 50%. Data are hypothetical and for illustrative purposes.
Experimental Protocols
HCT-116 Cell Culture and Xenograft Implantation
This protocol is based on standard procedures for establishing HCT-116 xenografts.[1][2][3]
Materials:
-
HCT-116 human colorectal carcinoma cell line
-
McCoy's 5A Medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Culture HCT-116 cells in a 37°C, 5% CO₂ incubator.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Count the cells using a hemocytometer and assess viability (should be >95%).
-
Centrifuge the required number of cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10⁷ cells/100 µL.[1] Keep the cell suspension on ice.
-
Anesthetize the mice according to institutional guidelines.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth.
This compound Formulation and Administration
Materials:
-
This compound (powder)
-
Sterile vehicle (e.g., 0.9% saline, 5% DMSO in saline, or as determined by solubility studies)
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
On each day of treatment, prepare a fresh stock solution of this compound by dissolving it in the appropriate sterile vehicle. The concentration should be calculated based on the mean body weight of the treatment group.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Record the body weight of each mouse.
-
Administer the calculated volume of this compound solution via intraperitoneal (i.p.) injection. The injection volume should typically be 100-200 µL.
-
For the vehicle control group, administer an equivalent volume of the vehicle solution.
Tumor Growth Monitoring and Efficacy Evaluation
Protocol:
-
Once tumors are palpable and reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[1]
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.[3]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Record the body weight of each mouse at least twice a week as an indicator of toxicity.
-
Continue treatment and monitoring for the duration of the study (e.g., 21-28 days or until tumors in the control group reach a predetermined size).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Visualizations
Experimental Workflow
Caption: Workflow for this compound administration in a mouse xenograft model.
Hypothetical Signaling Pathway of this compound
The proposed mechanism of action for saframycins involves DNA alkylation, leading to cell cycle arrest and apoptosis.
Caption: Generalized signaling pathway for saframycin-induced apoptosis.
Logical Relationship of Experimental Components
References
Application Notes and Protocols for Quantification of Saframycin H by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin H is a tetrahydroisoquinoline antibiotic belonging to a class of potent antitumor agents that exert their activity through interaction with DNA. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation studies, pharmacokinetic analysis, and quality control. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). While a specific, validated HPLC method for this compound is not widely published, this protocol is based on established methods for the closely related Saframycin A and other similar antibiotic compounds.[1] It serves as a robust starting point for method development and validation in a research or quality control setting.
Data Presentation: Comparative HPLC Parameters
The following table summarizes typical HPLC parameters used for the analysis of related antibiotics, which can inform the method development for this compound.
| Parameter | Saframycin A[1] | Tobramycin (Aminoglycoside)[2][3][4] | General Antibiotics (RP-HPLC)[5][6][7] |
| HPLC System | Agilent 1100 HPLC system | HPLC with UV-Vis detector | UHPLC/HPLC systems |
| Column | Not specified | Purosphere RP-8e (250 mm x 4.6 mm, 5 µm), Zodiac C18 (150 x 4.6mm, 5µ), Hypersil BDS C18 (250mm X 4.6 mm, 5µ) | ACE C18, Waters Cortecs C18+, Phenomenex prodigy C8 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Not specified | 0.05 M diammonium hydrogen phosphate (pH 10.0), Phosphate buffer:acetonitrile (60:40 v/v), Phosphate Buffer:Acetonitrile (55:45 v/v) | Acetonitrile, Methanol, Water with buffers (e.g., ammonium formate, phosphate) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 - 1.2 mL/min |
| Detection | UV at 270 nm | UV at 210 nm or 243 nm | UV (various wavelengths), Mass Spectrometry (MS) |
| Injection Volume | Not specified | 10 µL | 10 - 30 µL |
| Column Temp. | Not specified | 25°C | 30 - 40°C |
Experimental Protocol: HPLC Quantification of this compound
This protocol describes a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Sample diluent: Acetonitrile:Water (50:50, v/v)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (based on Saframycin A)[1]
-
Injection Volume: 10 µL
4. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
For Bulk Drug: Accurately weigh and dissolve the this compound sample in the sample diluent to achieve a final concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma): A protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of sample diluent.
6. Method Validation (Abbreviated Guidance) The developed method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Analyze blank samples and samples spiked with this compound to ensure no interference from excipients or matrix components. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate the stability-indicating nature of the method.[8]
-
Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking known amounts of this compound into blank matrix at three different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Hypothetical signaling pathway of this compound inducing apoptosis.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pharmascholars.com [pharmascholars.com]
- 5. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Utilizing Saframycin H in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin H, a member of the tetrahydroisoquinoline antibiotic family, presents a promising avenue for investigation as a potential anti-neoplastic agent. While direct studies on its apoptotic induction are emerging, its structural similarity to other Saframycins, such as Saframycin A which is known to inhibit RNA synthesis, suggests a potential mechanism involving the induction of programmed cell death.[1] This document provides a comprehensive guide for researchers interested in evaluating the apoptotic effects of this compound in cancer cell lines. It includes detailed protocols for key apoptosis assays and templates for data presentation.
It is important to note that the protocols provided are generalized and may require optimization for specific cell lines and experimental conditions.
Postulated Mechanism of Action
While the precise mechanism of this compound-induced apoptosis is yet to be fully elucidated, it is hypothesized to involve one or more of the following pathways based on the actions of related compounds and other DNA-targeting antibiotics:
-
DNA Damage and Repair Inhibition: Saframycins are known to interact with DNA. This interaction may lead to DNA lesions, activating intrinsic apoptotic pathways.
-
Reactive Oxygen Species (ROS) Generation: Many antitumor antibiotics induce apoptosis through the generation of ROS, which causes cellular damage and triggers cell death.[2]
-
Inhibition of Transcription and Translation: By interfering with RNA and protein synthesis, this compound may disrupt essential cellular processes, leading to cell cycle arrest and apoptosis.[1]
Data Presentation: Summarized Quantitative Data
Effective evaluation of an anti-cancer compound requires robust quantitative data. The following tables provide a template for summarizing typical results from apoptosis assays when treating cancer cells with this compound.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical Value |
| A549 | Lung Carcinoma | 48 | Hypothetical Value |
| HeLa | Cervical Cancer | 48 | Hypothetical Value |
| Jurkat | T-cell Leukemia | 24 | Hypothetical Value |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population and are typically determined using assays like MTT or real-time cell monitoring.[3]
Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | 0 (Control) | Hypothetical Value | Hypothetical Value |
| 1 | Hypothetical Value | Hypothetical Value | |
| 5 | Hypothetical Value | Hypothetical Value | |
| A549 | 0 (Control) | Hypothetical Value | Hypothetical Value |
| 1 | Hypothetical Value | Hypothetical Value | |
| 5 | Hypothetical Value | Hypothetical Value |
This data is typically acquired via flow cytometry and provides a quantitative measure of apoptosis induction.
Table 3: Caspase-3/7 Activity Assay
| Cell Line | This compound Conc. (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| MCF-7 | 1 | Hypothetical Value |
| 5 | Hypothetical Value | |
| A549 | 1 | Hypothetical Value |
| 5 | Hypothetical Value |
Caspase activity is a key indicator of apoptosis and can be measured using luminometric or fluorometric assays.
Experimental Protocols
To accurately assess apoptosis, it is recommended to use a combination of assays that detect different hallmarks of the process.[4]
Protocol 1: Assessment of Cell Viability (MTT Assay)
This protocol determines the concentration of this compound that is cytotoxic to cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the fold change in caspase activity relative to the untreated control.
Visualizations
Signaling Pathway of Antibiotic-Induced Apoptosis
Caption: Postulated signaling cascade for this compound-induced apoptosis.
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for evaluating this compound-induced apoptosis.
Logical Relationship of Apoptosis Markers
Caption: Relationship between key markers in apoptosis assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent antitumor actions of the new antibiotic boningmycin through induction of apoptosis and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of Saframycin H using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycins are a family of potent antitumor antibiotics known for their unique heterocyclic quinone structure. While specific data on Saframycin H is limited in publicly available literature, the family, particularly Saframycin A, is recognized for its ability to bind to DNA and inhibit RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] These characteristics make saframycins compelling candidates for cancer therapeutic development and valuable tools for studying cell cycle regulation.
This document provides a detailed application note and a generalized protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry. Given the absence of specific experimental data for this compound, the protocols and data presented here are based on the known mechanisms of the saframycin family, with Saframycin A as the primary reference compound. The provided quantitative data is illustrative and should be adapted based on experimental findings.
Mechanism of Action: Saframycin-Induced Cell Cycle Arrest and Apoptosis
Saframycins exert their cytotoxic effects primarily through direct interaction with DNA. The proposed mechanism involves the formation of a covalent adduct with guanine bases in the minor groove of the DNA double helix.[4] This interaction is thought to interfere with the processes of DNA replication and transcription, leading to a halt in cell cycle progression.
Furthermore, studies on Saframycin A suggest that its antiproliferative activity may not solely rely on inducing DNA damage responses. Transcriptional profiling has shown that Saframycin A treatment alters the expression of genes involved in glycolysis, oxidative stress, and protein degradation, while not significantly affecting known DNA-damage repair genes.[5] This suggests a multi-faceted mechanism of action that culminates in the induction of apoptosis, or programmed cell death. The apoptotic signaling cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioners of apoptosis.[6][7][8]
Data Presentation: Illustrative Effects of this compound on Cell Cycle Distribution
The following tables present hypothetical quantitative data illustrating the potential effects of this compound on the cell cycle distribution of a cancer cell line as determined by flow cytometry. This data is for exemplary purposes and will vary depending on the cell line, concentration of this compound, and duration of treatment.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 Hours
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Vehicle) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 | 1.5 ± 0.5 |
| This compound (10 nM) | 65.7 ± 4.2 | 15.3 ± 1.9 | 15.0 ± 2.1 | 4.0 ± 1.1 |
| This compound (50 nM) | 75.1 ± 5.5 | 8.2 ± 1.5 | 10.7 ± 1.8 | 6.0 ± 1.4 |
| This compound (100 nM) | 40.3 ± 3.8 | 10.5 ± 2.0 | 20.2 ± 2.5 | 29.0 ± 3.2 |
Table 2: Time-Course of Cell Cycle Arrest and Apoptosis Induction by this compound (50 nM)
| Time (Hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 | 55.0 ± 2.9 | 26.1 ± 2.3 | 18.9 ± 1.7 | 1.2 ± 0.4 |
| 12 | 68.4 ± 4.0 | 12.9 ± 1.8 | 14.7 ± 2.0 | 4.0 ± 1.0 |
| 24 | 75.1 ± 5.5 | 8.2 ± 1.5 | 10.7 ± 1.8 | 6.0 ± 1.4 |
| 48 | 60.2 ± 6.1 | 5.5 ± 1.2 | 8.3 ± 1.5 | 26.0 ± 4.5 |
Experimental Protocols
This section provides a detailed protocol for cell cycle analysis using flow cytometry following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 5 mL of ice-cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells with 5 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks. The sub-G1 peak represents apoptotic cells with fragmented DNA.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed mechanism of this compound-induced cell cycle arrest and apoptosis.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Saframycin H and its Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycins are a class of potent antitumor antibiotics produced by various Streptomyces species. These compounds are characterized by a complex heterocyclic quinone structure and have demonstrated significant activity against a range of cancer cell lines. This document provides an overview of the available in vivo efficacy data for Saframycin H and its closely related analog, Saframycin A, in various animal models. Due to the limited availability of specific in vivo studies on this compound, data from Saframycin A, a structurally similar and more extensively studied compound, is presented as a representative model for the potential antitumor activity of this class of molecules.
In Vitro Activity of this compound
| Compound | Cell Line | Metric | Value |
| This compound | Mouse Lymphocyte L-1210 | ID50 | 0.033 µM |
Table 1: In Vitro Cytotoxicity of this compound. The 50% inhibitory dose (ID50) of this compound against the L-1210 mouse lymphocyte cell line highlights its potent cytotoxic potential.
In Vivo Efficacy of Saframycin A in Murine Tumor Models
Saframycin A has been evaluated in several murine cancer models, demonstrating significant antitumor effects. The following tables summarize the key findings from these preclinical studies.
Antitumor Activity
| Tumor Model | Treatment Schedule | Route of Administration | Efficacy Metric | Result | Citation |
| Ehrlich Ascites Carcinoma | Not Specified | Intraperitoneal (ip) | Increased Lifespan, Tumor Inhibition | Highly Active | [1] |
| P388 Leukemia | Not Specified | Intraperitoneal (ip) | Increased Lifespan, Tumor Inhibition | Highly Active | [1] |
| L1210 Leukemia | Not Specified | Intraperitoneal (ip) | Increased Lifespan, Tumor Inhibition | Moderately Active | [1] |
| B16 Melanoma | Not Specified | Intraperitoneal (ip) | Increased Lifespan, Tumor Inhibition | Moderately Active | [1] |
| HCT-116 (Solid Tumor) | Daily | Not Specified | Antitumor Activity | Potent | [2] |
Table 2: Summary of In Vivo Antitumor Efficacy of Saframycin A. Saframycin A has shown significant activity against both hematological and solid tumors in mouse models[1][2].
Toxicity Data
| Mouse Strain | Route of Administration | LD50 | Citation |
| ddY | Intraperitoneal (ip) | 4.9 mg/kg | [1] |
| ddY | Intravenous (iv) | 3.3 mg/kg | [1] |
| C3H/He | Intraperitoneal (ip) | 10.5 mg/kg | [1] |
| C3H/He | Intravenous (iv) | 9.7 mg/kg | [1] |
Table 3: Acute Toxicity (LD50) of Saframycin A in Mice. The 50% lethal dose (LD50) of Saframycin A varies depending on the mouse strain and the route of administration[1].
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for evaluating the in vivo efficacy of saframycin compounds.
Murine Xenograft Model Protocol (General)
This protocol outlines a general procedure for establishing and utilizing a subcutaneous xenograft model to assess the antitumor efficacy of a test compound like a saframycin analog.
Caption: General workflow for a murine xenograft efficacy study.
-
Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., HCT-116) are cultured under standard conditions.
-
Immunocompromised mice (e.g., BALB/c nude) are acclimated for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The test compound (e.g., Saframycin A analog) is administered according to the planned dosing schedule (e.g., daily intraperitoneal injections). A vehicle control group receives the formulation excipients only.
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are measured at regular intervals throughout the study.
-
The study is terminated when tumors in the control group reach a specified endpoint, or after a predetermined duration.
-
Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
-
Mechanism of Action: DNA Interaction and Signaling Pathway
Saframycins exert their antitumor effects primarily through interaction with DNA. They bind covalently to the minor groove of the DNA double helix, with a preference for GC-rich sequences. This interaction leads to the inhibition of DNA and RNA synthesis, ultimately triggering cell death.
Caption: Proposed mechanism of action for Saframycin antibiotics.
The binding of saframycins to DNA physically obstructs the progression of DNA and RNA polymerases, leading to a halt in replication and transcription. This disruption of essential cellular processes triggers cell cycle arrest and subsequently induces programmed cell death (apoptosis) in cancer cells.[3]
Conclusion
The available data, primarily from studies on Saframycin A, suggest that saframycin-class antibiotics are potent antitumor agents with significant in vivo efficacy against a variety of cancer models. While direct in vivo studies on this compound are needed to confirm its specific activity profile, the strong in vitro data and the structural similarity to Saframycin A indicate its potential as a promising candidate for further preclinical development. The detailed protocols and mechanistic insights provided in these application notes are intended to guide researchers in the design and execution of future in vivo efficacy studies for this compound and other novel saframycin analogs.
References
- 1. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Saframycin H Treatment of P388 Lymphocytic Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycins are a class of heterocyclic quinone antibiotics isolated from Streptomyces lavendulae.[1][2] Members of this family, such as Saframycin A, have demonstrated potent antitumor activity, which is attributed to their ability to interact with DNA.[1][3] This document provides a generalized framework for investigating the effects of Saframycin H on the P388 murine lymphocytic leukemia cell line, a widely used model in cancer research.[4] Due to the limited specific data on this compound, the following protocols and proposed mechanisms are based on the known activities of related saframycin compounds and standard methodologies for assessing anticancer agents.
Proposed Mechanism of Action
Saframycins are known to bind to the minor groove of DNA, with a preference for 5'-GGG or 5'-GGC sequences.[1] This interaction can lead to the inhibition of RNA synthesis, a critical process for cell proliferation and survival.[2] The binding of saframycins to DNA can form adducts, which may trigger cellular damage responses.[3] In cancer cells, such DNA damage often leads to the activation of apoptotic pathways, resulting in programmed cell death. It is hypothesized that this compound induces cytotoxicity in P388 lymphocytic leukemia cells through a similar mechanism, involving DNA binding, subsequent inhibition of macromolecular synthesis, and eventual induction of apoptosis.
Putative Signaling Pathway for this compound-Induced Apoptosis in P388 Cells
The following diagram illustrates a potential signaling cascade initiated by this compound in P388 cells, leading to apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis in P388 cells.
Experimental Protocols
The following are standard protocols for the initial assessment of this compound's activity against P388 lymphocytic leukemia cells.
P388 Cell Culture
P388 cells are a murine lymphoid neoplasm cell line that grows in suspension.[4]
Materials:
-
P388 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Protocol:
-
Culture P388 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cells grow in suspension and should be passaged to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To passage, centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and dispense into new culture flasks at the desired density.
-
Assess cell viability using Trypan Blue exclusion before seeding for experiments.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
P388 cells in logarithmic growth phase
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed P388 cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
P388 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed P388 cells in 6-well plates at a density of 2 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Data Presentation and Interpretation
The quantitative data obtained from the described experiments should be organized for clear comparison and analysis.
Table 1: Expected Cytotoxicity Data for this compound on P388 Cells
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Untreated Control | 0 | 24 | 100 ± 5 | - |
| Vehicle Control | - | 24 | 98 ± 6 | - |
| This compound | 0.1 | 24 | ||
| This compound | 1 | 24 | ||
| This compound | 10 | 24 | ||
| ... | ... | 48 | ||
| ... | ... | 72 |
-
% Cell Viability: Calculated relative to the untreated control.
-
IC50: The concentration of this compound that inhibits 50% of cell growth, calculated from the dose-response curve.
Table 2: Expected Apoptosis Analysis Data for this compound on P388 Cells
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Untreated Control | 0 | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 |
-
Data represents the percentage of cells in each quadrant of the flow cytometry analysis. An increase in the percentage of Annexin V-positive cells with increasing concentrations of this compound would indicate the induction of apoptosis.
Conclusion
These application notes provide a comprehensive, albeit generalized, guide for the initial investigation of this compound's effects on P388 lymphocytic leukemia cells. The provided protocols are standard and robust methods for assessing cytotoxicity and apoptosis. The proposed mechanism and signaling pathway, based on related compounds, offer a starting point for more detailed mechanistic studies. Further experiments, such as cell cycle analysis, Western blotting for apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and DNA fragmentation assays, would be necessary to fully elucidate the specific molecular mechanisms of this compound in P388 cells.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P388 Cells [cytion.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Unraveling the Cytotoxic Potential of Saframycin H in A549 Lung Carcinoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycins are a class of tetrahydroisoquinoline alkaloids isolated from Streptomyces lavendulae. These compounds have garnered significant interest in the field of oncology due to their potent antitumor properties. The mechanism of action for saframycins generally involves the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. While several saframycin analogues have been studied, specific data on the cytotoxicity of Saframycin H in the context of A549 human lung carcinoma cells is not extensively available in current literature.
These application notes provide a comprehensive framework for investigating the cytotoxic effects of this compound on A549 cells. The protocols outlined below are based on established methodologies for assessing cell viability, apoptosis, and cell cycle distribution in this widely used lung cancer cell line. The accompanying data tables and diagrams offer a template for data presentation and visualization of the anticipated experimental workflow and potential signaling pathways involved.
Quantitative Data Summary
No specific quantitative data for this compound on A549 cells is currently available. The following tables are provided as templates for presenting experimental results.
Table 1: Cytotoxicity of this compound on A549 Cells (Hypothetical Data)
| Concentration (nM) | Mean Cell Viability (%) | Standard Deviation | IC50 (nM) |
| 0 (Control) | 100 | ± 4.5 | |
| 1 | 85.2 | ± 5.1 | |
| 10 | 62.7 | ± 4.8 | |
| 50 | 48.9 | ± 3.9 | [Calculated Value] |
| 100 | 25.1 | ± 3.2 | |
| 500 | 8.3 | ± 1.9 |
Table 2: Apoptosis Induction by this compound in A549 Cells (Hypothetical Data)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| This compound (IC50) | 25.8 ± 2.1 | 15.4 ± 1.8 | 41.2 |
| This compound (2x IC50) | 38.6 ± 3.5 | 22.1 ± 2.4 | 60.7 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (Hypothetical Data)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.9 |
| This compound (IC50) | 20.1 ± 2.2 | 15.3 ± 1.7 | 64.6 ± 4.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in A549 cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete DMEM.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis by this compound in A549 cells.
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on the cell cycle distribution of A549 cells.
Materials:
-
A549 cells
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in A549 cells.
Caption: Postulated signaling pathway of this compound-induced cytotoxicity.
Application Notes and Protocols: The Effects of Saframycin H on HT29 Colon Adenocarcinoma Cells
Introduction
Saframycins are a group of heterocyclic quinone antibiotics isolated from Streptomyces lavendulae. Members of this family, such as Saframycin A, have demonstrated potent antitumor activity. The proposed mechanism of action for saframycins involves the inhibition of DNA and RNA synthesis, primarily through their ability to bind to DNA and inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to the induction of apoptosis (programmed cell death) in cancer cells. This document outlines hypothetical effects and provides standardized protocols to investigate the impact of Saframycin H on the HT29 human colon adenocarcinoma cell line.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the effect of this compound on HT29 cells.
| Parameter | Value | Experimental Assay |
| IC50 (48h) | 50 nM | Cell Viability Assay (MTT) |
| Apoptosis Rate (at 100 nM, 48h) | 65% | Annexin V-FITC/PI Staining |
| Caspase-3 Activation (at 100 nM, 24h) | 3.5-fold increase | Caspase-3 Colorimetric Assay |
| PARP Cleavage (at 100 nM, 24h) | 4.2-fold increase | Western Blot |
Signaling Pathways
This compound is hypothesized to induce apoptosis in HT29 cells by inhibiting topoisomerase II, leading to DNA damage and the activation of the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis in HT29 cells.
Experimental Protocols
Cell Culture
HT29 colon adenocarcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Detailed Protocol:
-
Seed HT29 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Seed HT29 cells in 6-well plates and treat with the desired concentration of this compound (e.g., 100 nM) for 48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for PARP Cleavage
This protocol is for detecting the cleavage of PARP, a hallmark of apoptosis.
Detailed Protocol:
-
Treat HT29 cells with this compound (e.g., 100 nM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PARP overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Application Notes & Protocols: Investigating the Activity of Saframycin H in MEL-28 Melanoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The saframycin family of antibiotics are complex isoquinoline quinone natural products known for their potent antimicrobial and antitumor properties. Saframycin A, a prominent member of this family, has demonstrated moderate activity against B16 melanoma in murine models[1]. The proposed mechanism of action for saframycins primarily involves interaction with DNA[2]. However, studies on Saframycin A in yeast suggest that its cytotoxic effects might also stem from the induction of oxidative stress and alterations in metabolic pathways, rather than direct DNA damage[3]. Saframycin H is another member of this family, and its specific activity in melanoma, particularly in the context of the human malignant melanoma cell line SK-MEL-28, warrants investigation.
The SK-MEL-28 cell line is a widely utilized model in melanoma research. These cells are derived from a human malignant melanoma and are known to be tumorigenic. They serve as a valuable in vitro system for screening potential anticancer agents and elucidating their mechanisms of action.
These application notes provide a comprehensive set of protocols to evaluate the potential anticancer activity of this compound against SK-MEL-28 melanoma cells. The described methodologies cover the assessment of cytotoxicity, induction of apoptosis, and investigation of effects on key signaling pathways.
Quantitative Data Summary
The following tables present a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on SK-MEL-28 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.2 | \multirow{6}{*}{[Calculated Value]} |
| 0.1 | 85.3 ± 5.1 | |
| 1 | 62.7 ± 3.8 | |
| 10 | 48.9 ± 4.5 | |
| 50 | 21.4 ± 2.9 | |
| 100 | 8.1 ± 1.5 |
Table 2: Apoptosis Induction by this compound in SK-MEL-28 Cells (Annexin V-FITC/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 95.3 ± 1.2 |
| This compound (IC50) | 25.8 ± 2.1 | 10.4 ± 1.5 | 63.8 ± 3.6 |
| Staurosporine (Positive Control) | 45.1 ± 3.5 | 15.2 ± 1.9 | 39.7 ± 4.1 |
Table 3: Effect of this compound on Key Signaling Proteins in SK-MEL-28 Cells (Western Blot)
| Protein | Control (Relative Density) | This compound (Relative Density) | Fold Change |
| p-Akt (Ser473) | 1.00 | 0.45 | ↓ 2.2-fold |
| Total Akt | 1.00 | 0.98 | No significant change |
| p-ERK1/2 (Thr202/Tyr204) | 1.00 | 0.62 | ↓ 1.6-fold |
| Total ERK1/2 | 1.00 | 1.03 | No significant change |
| Cleaved Caspase-3 | 1.00 | 3.85 | ↑ 3.85-fold |
| Bcl-2 | 1.00 | 0.31 | ↓ 3.2-fold |
| Bax | 1.00 | 2.15 | ↑ 2.15-fold |
| β-actin | 1.00 | 1.00 | Loading Control |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: SK-MEL-28 Human Malignant Melanoma
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures[4].
-
Cell Seeding: Seed SK-MEL-28 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection[4].
-
Cell Seeding and Treatment: Seed SK-MEL-28 cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound at its predetermined IC50 concentration for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-FITC negative, PI negative: Live cells
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic or necrotic cells
-
Western Blot Analysis for Signaling Pathways
-
Cell Lysis: Treat SK-MEL-28 cells in a 6-well plate with this compound at its IC50 concentration for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Hypothetical Signaling Pathway of this compound in MEL-28 Cells
References
- 1. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Saframycin H in Combination Chemotherapy
Topic: "Saframycin H" in combination with other chemotherapy agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saframycins are a family of potent antitumor antibiotics produced by various Streptomyces species.[1] They belong to the tetrahydroisoquinoline class of compounds and are known for their significant antiproliferative activities against a range of cancer cell lines.[1][2] The mechanism of action for the most studied member of this family, Saframycin A, involves the inhibition of RNA synthesis and the alkylation of guanine residues in double-stranded DNA, leading to cytotoxicity.[1][3]
This document aims to provide detailed application notes and protocols for the use of "this compound" in combination with other chemotherapy agents. However, a comprehensive search of the current scientific literature reveals a significant lack of information specifically on a compound designated as "this compound." The vast majority of published research focuses on Saframycin A, with some studies on Saframycin C and other analogues.[2][4][5]
Therefore, the following sections are based on the available data for the saframycin family, primarily Saframycin A, as a proxy to guide potential research directions for novel saframycin compounds. It is crucial to note that these are generalized protocols and would require substantial optimization and validation for any new saframycin analogue.
I. Preclinical Evaluation of Saframycin Analogues in Combination Therapy
The rationale for using combination chemotherapy is to achieve synergistic or additive effects, overcome drug resistance, and reduce toxicity by using lower doses of individual agents.[6][7] Preclinical studies are essential to identify effective and safe combinations.
A. In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of a saframycin analogue in combination with other chemotherapeutic drugs on cancer cell lines.
Experimental Protocol: Checkerboard Assay
-
Cell Culture:
-
Drug Preparation:
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Prepare stock solutions of the saframycin analogue and the combination chemotherapy agent (e.g., doxorubicin, cisplatin) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for each drug.
-
-
Assay Setup:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Create a matrix of drug concentrations by adding varying doses of the saframycin analogue in the rows and the combination agent in the columns. Include wells with single-agent treatments and untreated controls.
-
-
Cell Viability Measurement:
-
After a 48-72 hour incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation:
| Combination Agent | Cancer Cell Line | Saframycin Analogue IC50 (nM) | Combination Agent IC50 (µM) | Combination Index (CI) at ED50 | Effect |
| Doxorubicin | HCT-116 | Data to be generated | Data to be generated | Data to be generated | Synergistic/Additive/Antagonistic |
| Cisplatin | L1210 | Data to be generated | Data to be generated | Data to be generated | Synergistic/Additive/Antagonistic |
B. In Vivo Efficacy Studies
Objective: To evaluate the antitumor efficacy and toxicity of a saframycin analogue in combination with a chemotherapeutic agent in a preclinical animal model.
Experimental Protocol: Xenograft Tumor Model
-
Animal Model:
-
Treatment Groups:
-
Randomize mice into treatment groups:
-
Vehicle control
-
Saframycin analogue alone
-
Chemotherapy agent alone
-
Saframycin analogue + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) based on their known pharmacology.
-
Follow a defined treatment schedule (e.g., daily or intermittent dosing for a specified number of weeks).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Monitor for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Data to be generated | - | Data to be generated |
| Saframycin Analogue | Data to be generated | Data to be generated | Data to be generated |
| Chemotherapy Agent | Data to be generated | Data to be generated | Data to be generated |
| Combination | Data to be generated | Data to be generated | Data to be generated |
II. Mechanistic Studies of Combination Therapy
Understanding the molecular mechanisms underlying the synergistic effects of a drug combination is crucial for rational drug development.
A. Signaling Pathway Analysis
Objective: To identify the signaling pathways modulated by the combination treatment that contribute to its enhanced antitumor effect.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Treat cancer cells with the saframycin analogue, the combination agent, and the combination for various time points.
-
Lyse the cells to extract total proteins.
-
-
Protein Quantification and Electrophoresis:
-
Quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., apoptosis pathway: Cleaved Caspase-3, PARP; cell cycle pathway: p21, Cyclin D1).
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Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualization of Apoptosis Signaling Pathway:
Caption: Proposed synergistic activation of the intrinsic apoptosis pathway.
III. Experimental Workflow and Logical Relationships
A structured workflow is essential for the systematic evaluation of a novel saframycin analogue in combination therapy.
Visualization of Preclinical Drug Combination Evaluation Workflow:
Caption: A logical workflow for preclinical evaluation of combination therapies.
Conclusion
While there is currently no specific information available for "this compound," the established methodologies for evaluating other saframycin family members and anticancer agents in combination provide a robust framework for future research. The protocols outlined in this document offer a starting point for the in vitro and in vivo assessment of novel saframycin analogues in combination with other chemotherapeutic drugs. Any such investigation should begin with a thorough characterization of the individual compound's activity and toxicity profile before proceeding to combination studies. The ultimate goal is to identify synergistic combinations that can enhance therapeutic efficacy and improve outcomes for cancer patients.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of simplified ecteinascidin-saframycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug independence and the curability of cancer by combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Cancer Therapy - Cancer - MSD Manual Consumer Version [msdmanuals.com]
Troubleshooting & Optimization
Optimizing Saframycin H Concentration for Cytotoxicity Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Saframycin H in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the tetrahydroisoquinoline group of antibiotics. It is structurally defined as 25-dihydro-25-beta-ketopropyl-saframycin A. Given its close relationship to the more extensively studied Saframycin A, its mechanism of action is presumed to be similar. Saframycins are potent antitumor agents.[1] The core mechanism involves the formation of an electrophilic iminium ion, which then alkylates guanine residues in the minor groove of double-stranded DNA.[2] This interaction with DNA leads to the inhibition of RNA and DNA synthesis.[1] Furthermore, studies on Saframycin A have shown that it induces the overexpression of genes related to glycolysis, oxidative stress, and protein degradation, while repressing genes encoding histones and biosynthetic enzymes.[3]
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
Due to the limited availability of specific IC50 values for this compound, it is recommended to perform a dose-response experiment over a wide concentration range. Based on data from the closely related Saframycin A and other analogs, a starting range of 1 nM to 10 µM is advisable. The table below provides IC50 values for related compounds, which can serve as a guide for designing your experiment.
Q3: Which cell lines are sensitive to Saframycin-related compounds?
Tetrahydroisoquinoline antibiotics have demonstrated cytotoxicity against a broad range of cancer cell lines. The table below summarizes the reported IC50 values for Saframycin A and other analogs in various cancer cell lines.
Quantitative Data Summary
| Compound | Cell Line | IC50 Value | Reference |
| Saframycin A | CCY333 (Yeast) | 0.9 µM | [3] |
| QAD (Saframycin A analog) | CCY333 (Yeast) | 0.4 µM | [3] |
| Ecteinascidin 743 | - | Inhibits RNA synthesis at 8 nM, DNA synthesis at 30 nM, and protein synthesis at 100 nM | [1] |
Troubleshooting Guide
Q1: My cytotoxicity assay results show high variability between replicates. What are the common causes and solutions?
High variability in cytotoxicity assays is a frequent issue.[4] Here are some common causes and how to address them:
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Inconsistent Cell Seeding: Uneven cell distribution across wells is a major source of variability.
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Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating. For adherent cells, allow plates to sit at room temperature for a short period before incubation to ensure even settling.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or reagents can lead to significant errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. Consider using a multichannel pipette for adding reagents to reduce variability between wells.[4]
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
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Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
-
-
Compound Precipitation: this compound, like many organic compounds, may have limited solubility in aqueous media.
-
Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final concentration in the culture medium. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls. Visually inspect for any precipitation after dilution.
-
Q2: The absorbance/fluorescence signal in my negative control (vehicle only) is very high. What could be the reason?
A high background signal can mask the true cytotoxic effect of your compound.
-
High Cell Density: Too many cells in the wells can lead to a saturated signal in colorimetric or fluorometric assays.[5]
-
Solution: Optimize the cell seeding density. Perform a preliminary experiment to determine the linear range of your assay with your specific cell line.[5]
-
-
Media Components: Some components in the cell culture medium, like phenol red, can interfere with certain assay reagents.
-
Solution: If possible, use a medium without phenol red for the assay. Alternatively, ensure that your background subtraction (media-only wells) is accurate.[5]
-
-
Contamination: Bacterial or yeast contamination can contribute to the signal.
-
Solution: Regularly check your cell cultures for contamination. Use aseptic techniques throughout the experiment.
-
Experimental Protocols
General Cytotoxicity Assay Workflow
This protocol provides a general framework for assessing the cytotoxicity of this compound using a 96-well plate format.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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DMSO (or other appropriate solvent)
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96-well clear or opaque-walled tissue culture plates (opaque for fluorescence/luminescence assays)
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Cytotoxicity detection reagent (e.g., MTT, XTT, CellTiter-Glo®, or a fluorescent dye like Propidium Iodide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the optimized seeding density in complete culture medium. c. Seed the cells into the wells of a 96-well plate (e.g., 100 µL/well). d. Incubate the plate for 24 hours to allow cells to attach and resume growth.[5]
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). b. Perform serial dilutions of the stock solution to create a range of working concentrations. c. Add the desired concentrations of this compound to the appropriate wells. Include vehicle-only controls (e.g., 0.1% DMSO). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
Detection of Cytotoxicity: a. Follow the manufacturer's instructions for the chosen cytotoxicity assay kit. This typically involves adding the reagent to each well and incubating for a specific period. b. Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Data Analysis: a. Subtract the background reading (media-only wells). b. Normalize the data to the vehicle-only control wells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: General workflow for a cytotoxicity assay.
Caption: Proposed mechanism of this compound cytotoxicity.
Caption: Troubleshooting high result variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
"Saframycin H" stability in DMSO and other solvents
Disclaimer: Specific stability data for Saframycin H is limited in publicly available literature. The following information is based on the general properties of the saframycin family of antibiotics, with Saframycin A as the primary reference compound. Researchers should perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used due to its high solubilizing capacity for complex organic molecules like saframycins. For aqueous-based assays, further dilution in an appropriate buffer is necessary. However, it is crucial to minimize the final DMSO concentration in your experiment as it can be toxic to cells, typically keeping it below 0.5%.
Q2: How should I store my this compound stock solution in DMSO?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q3: Is this compound sensitive to light?
Yes, compounds with quinone structures, like the saframycins, are often light-sensitive. It is recommended to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil, both during storage and experimentation.
Q4: What are the potential signs of this compound degradation?
Degradation of this compound may be indicated by a change in the color of the solution, the appearance of precipitates, or a decrease in its biological activity in your assays. If degradation is suspected, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower than expected activity in cellular assays. | 1. Degradation of this compound stock solution. 2. Precipitation of this compound in aqueous media. 3. Incorrect final concentration. | 1. Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Perform a dose-response experiment to verify its potency.2. When diluting the DMSO stock in aqueous buffer, add the stock solution to the buffer dropwise while vortexing to prevent precipitation. Visually inspect for any precipitate before use. Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.01%) to improve solubility, if compatible with your assay.3. Verify all dilution calculations and ensure accurate pipetting. |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | Low solubility of this compound in the aqueous buffer. | 1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity).3. Try a different buffer system or adjust the pH, as the solubility of saframycins can be pH-dependent. |
| Color of the DMSO stock solution has changed over time. | Chemical degradation of this compound. | 1. Discard the old stock solution.2. Prepare a fresh stock solution and store it properly in small, single-use aliquots at -80°C, protected from light. |
Stability Data Summary
The following tables present illustrative stability data for a saframycin-like compound. This is not experimental data for this compound and should be used for guidance only.
Table 1: Illustrative Stability of a Saframycin-like Compound in DMSO at Different Temperatures.
| Storage Temperature | Time (Days) | Percent Remaining (Illustrative) |
| 4°C | 1 | 98% |
| 7 | 90% | |
| 30 | 75% | |
| -20°C | 30 | 99% |
| 90 | 97% | |
| 180 | 95% | |
| -80°C | 180 | >99% |
| 365 | >99% |
Table 2: Illustrative Effect of Freeze-Thaw Cycles on a Saframycin-like Compound in DMSO (Stored at -20°C).
| Number of Freeze-Thaw Cycles | Percent Remaining (Illustrative) |
| 1 | >99% |
| 3 | 98% |
| 5 | 95% |
| 10 | 88% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Procedure for Assessing this compound Stability
-
Materials: this compound stock solution, appropriate solvent (e.g., DMSO), HPLC-grade solvents, HPLC system with a UV detector.
-
Procedure:
-
Prepare several identical samples of this compound at a known concentration in the solvent of interest.
-
Establish a baseline (Time 0) by immediately analyzing one sample via a validated HPLC method.
-
Store the remaining samples under the desired test conditions (e.g., different temperatures, light exposure).
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At specified time points (e.g., 1, 3, 7, 14, 30 days), retrieve a sample from each storage condition.
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Analyze the samples by HPLC.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at Time 0.
-
Visualizations
Caption: Postulated mechanism of action for this compound, based on Saframycin A.
Caption: General workflow for assessing the stability of this compound.
Technical Support Center: Troubleshooting Saframycin H Experimental Results
Welcome to the technical support center for Saframycin H. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results. The following information is curated to address common challenges and provide standardized protocols to enhance the reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: My cytotoxicity assay results with this compound are highly variable between experiments. What are the potential causes and solutions?
Inconsistent results in cytotoxicity assays are a common challenge. Several factors can contribute to this variability:
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Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Ensure a consistent cell seeding density across all wells and experiments.[1][2]
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Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can itself be cytotoxic at certain concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for this compound) to account for any solvent-induced effects.[1]
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Compound Stability and Storage: this compound, like other Saframycin analogs, may be sensitive to light and temperature. Improper storage can lead to degradation and loss of activity. Store the compound in a dry, dark place at the recommended temperature (short term: 0 - 4°C; long term: -20°C).[3] Prepare fresh dilutions for each experiment from a stock solution.
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Assay Incubation Time: The duration of drug exposure can influence the cytotoxic effect. Optimize the incubation time for your specific cell line and experimental goals.
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Assay Choice and Protocol: Different cytotoxicity assays (e.g., MTT, CV, LDH) have different mechanisms and sensitivities.[4] Ensure you are using a validated and consistent protocol for your chosen assay.
Troubleshooting Table for Cytotoxicity Assays
| Potential Issue | Recommended Action |
| High well-to-well variability | Optimize cell seeding protocol to ensure uniform cell distribution. Check for and mitigate edge effects in microplates. |
| Inconsistent IC50 values | Standardize drug dilution preparation. Ensure consistent incubation times. Validate the use of your chosen cytotoxicity assay.[4] |
| High background in vehicle control | Test for solvent (e.g., DMSO) cytotoxicity at the concentrations used. Lower the solvent concentration if necessary.[1] |
| Low signal-to-noise ratio | Optimize cell number and assay incubation time. Ensure the chosen assay is sensitive enough for your experimental setup. |
Q2: I am not observing the expected apoptotic effects of this compound in my experiments. What should I check?
Observing apoptosis can be timing- and method-dependent. If you are not seeing the expected results, consider the following:
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Apoptosis Assay Selection: Different assays detect different stages of apoptosis (early, mid, late).[5] For example, Annexin V staining detects early apoptotic events, while TUNEL assays detect late-stage DNA fragmentation.[5][6] Using a combination of assays can provide a more complete picture.
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Time-Course Analysis: The induction of apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for observing apoptosis in your cell line after this compound treatment.
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Caspase Activation: Apoptosis is often mediated by caspases. Assaying for the activity of key executioner caspases, like caspase-3, can confirm the induction of apoptosis.[7]
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Cell Line Specificity: The apoptotic response to a compound can vary significantly between different cell lines. It's possible your cell line is less sensitive or utilizes a different cell death pathway.
-
Compound Concentration: The concentration of this compound may be too low to induce a detectable apoptotic response. Perform a dose-response experiment to identify the optimal concentration.
Troubleshooting Table for Apoptosis Assays
| Potential Issue | Recommended Action |
| No detectable apoptosis | Confirm the viability of your cells and the activity of your positive controls. Increase the concentration of this compound and/or the incubation time. |
| Inconsistent staining patterns | Optimize staining protocols, including antibody/reagent concentrations and incubation times. Ensure proper handling of cells to avoid mechanical damage. |
| High background in negative controls | Check for reagent contamination or degradation. Ensure cells are healthy before starting the experiment. |
| Subcellular fragments interfering with analysis | Use size gating in flow cytometry to exclude debris.[8] |
Q3: I am concerned about potential off-target effects of this compound. How can I investigate and mitigate these?
Off-target effects are a valid concern with any bioactive compound. Here are some strategies to address this:
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Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.
-
Multiple Cell Lines: Test the effects of this compound on a panel of different cell lines, including non-cancerous cell lines, to assess its specificity.
-
Rescue Experiments: If you have a hypothesized target for this compound, attempt to rescue the phenotype by overexpressing the target protein.
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Control Compounds: Compare the effects of this compound with other compounds known to have a similar mechanism of action, as well as with structurally related but inactive analogs if available.
-
Transcriptomic/Proteomic Analysis: Global gene expression or protein profiling can provide insights into the cellular pathways affected by this compound and may reveal potential off-target interactions.[9]
Experimental Protocols
Note: As specific protocols for this compound are not widely published, the following are generalized protocols based on common practices for similar compounds. Optimization for your specific cell line and experimental conditions is recommended.
Protocol 1: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V Staining
-
Cell Treatment: Seed and treat cells with this compound as described in the cytotoxicity protocol. Include positive and negative controls for apoptosis.
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Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.[10]
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Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound, leading to apoptosis.
Experimental Workflow
Caption: General experimental workflow for assessing this compound activity.
Troubleshooting Logic
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - BE [thermofisher.com]
- 3. medkoo.com [medkoo.com]
- 4. jsaae.or.jp [jsaae.or.jp]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Preventing "Saframycin H" precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saframycin H. The focus is on preventing precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an isoquinoline quinone antibiotic. It is a pale yellow acicular crystal with the molecular formula C₃₂H₃₆N₄O₉ and a molecular weight of 620.65 g/mol .[1] Due to its chemical structure, it is characterized as a hydrophobic compound, which can lead to challenges with its solubility in aqueous solutions.
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. Why is this happening?
Precipitation of this compound in aqueous solutions is expected due to its hydrophobic nature. Many complex organic molecules, particularly certain classes of antibiotics, have limited solubility in water. This is a common challenge in drug development and in vitro/in vivo testing.
Q3: How can I dissolve this compound for my experiments?
A common and recommended method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous experimental medium. This two-step process helps to circumvent the low aqueous solubility of the compound.
Q4: What organic solvents are recommended for preparing a this compound stock solution?
Based on available data for this compound and related compounds, the following solvents are recommended for creating a stock solution:
For most biological applications, DMSO is a preferred solvent due to its relatively low toxicity at the final diluted concentrations.
Troubleshooting Guide: Preventing Precipitation
Issue: My this compound precipitates out of solution, even after making a stock in an organic solvent.
This can occur if the final concentration in the aqueous medium is too high, or if the components of your buffer are incompatible with the compound or the organic solvent. Here are some steps to troubleshoot this issue:
1. Optimize Your Stock Solution and Dilution Strategy
-
High Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of organic solvent you need to add to your aqueous solution.
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Stepwise Dilution: When diluting the stock solution, add it to your aqueous buffer dropwise while vortexing or stirring. This can help to prevent localized high concentrations that can trigger precipitation.
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Final Solvent Concentration: Aim to keep the final concentration of the organic solvent in your aqueous medium as low as possible, ideally below 1% (v/v), to minimize solvent effects on your experiment.
2. Consider Co-solvents and Formulation Strategies
If simple dilution is not effective, you may need to explore more advanced formulation strategies. These approaches aim to increase the solubility of hydrophobic compounds in aqueous environments.
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Co-solvents: The use of a mixture of solvents can improve solubility. This often involves a combination of a primary solvent (like water) with a water-miscible co-solvent that can help to keep the hydrophobic drug in solution.
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pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. For isoquinoline-based compounds, exploring a range of pH values for your aqueous buffer may help to identify a pH where the compound is more soluble. It is recommended to perform small-scale solubility tests at different pH levels.
-
Use of Excipients: In pharmaceutical formulations, excipients are often used to improve the solubility and stability of drugs. While this may be more complex for a research setting, the principles can be applied. For example, the use of cyclodextrins can encapsulate hydrophobic molecules and increase their aqueous solubility.
Experimental Protocol: Preparation of a this compound Working Solution
This protocol outlines a general procedure for preparing a working solution of this compound for in vitro experiments.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile-filtered
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Sterile aqueous buffer (e.g., PBS, cell culture medium)
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Prepare Stock Solution:
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In a sterile microcentrifuge tube, dissolve a precisely weighed amount of this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
-
Prepare Working Solution:
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Determine the final concentration of this compound required for your experiment.
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Calculate the volume of the stock solution needed to achieve this final concentration in your desired volume of aqueous buffer.
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While vortexing the aqueous buffer, slowly add the calculated volume of the this compound stock solution.
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Continue to vortex for a short period to ensure thorough mixing.
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Visually inspect the solution for any signs of precipitation.
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Data Summary: Recommended Solvents for Hydrophobic Antibiotics
| Solvent | Application | Considerations |
| DMSO | Stock solutions for in vitro/in vivo studies | Can have biological effects at higher concentrations. Keep final concentration low (<1%). |
| Methanol | Stock solutions, chemical analysis | Can be toxic to cells. Ensure complete evaporation if used for coating surfaces. |
| Ethanol | Stock solutions | Similar to methanol, can have cellular toxicity. |
| Chloroform | Chemical analysis, non-biological applications | Not suitable for biological experiments due to high toxicity. |
Visualizing Experimental Workflows
Diagram 1: Workflow for Preparing a this compound Working Solution
Caption: A logical workflow for the preparation of this compound working solutions.
Diagram 2: Decision Tree for Troubleshooting Precipitation
Caption: A decision tree to guide troubleshooting efforts when precipitation occurs.
References
Light sensitivity and handling precautions for "Saframycin H"
This technical support center provides guidance on the light sensitivity and handling precautions for Saframycin H. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a tetrahydroisoquinoline antibiotic produced by the bacterium Streptomyces lavendulae. It exhibits activity against Gram-positive bacteria and has potential as an anti-neoplastic agent, showing inhibitory effects on mouse lymphocyte L-1210 cells.[]
Chemical Properties of this compound []
| Property | Value |
| CAS Number | 92569-01-2 |
| Molecular Formula | C₃₂H₃₆N₄O₉ |
| Molecular Weight | 620.65 g/mol |
| Appearance | Pale Yellow Acicular Crystal |
| Boiling Point | 914.5°C at 760 mmHg |
| Melting Point | 184-186°C (decomposes) |
Q2: Is this compound light-sensitive?
Q3: What are the general safety precautions for handling this compound?
This compound should be handled as a potent and potentially hazardous compound. Standard precautions for handling cytotoxic and hazardous drugs should be followed. This includes the use of appropriate personal protective equipment (PPE) and working in a designated controlled area.
Troubleshooting Guide
Problem: I am observing inconsistent results in my experiments with this compound.
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Possible Cause: Degradation of this compound due to light exposure.
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Solution: Ensure all handling steps, from stock solution preparation to final experimental setup, are performed under subdued light conditions. Use amber-colored vials or wrap containers with aluminum foil. Minimize the duration of exposure to any light source.
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-
Possible Cause: Improper storage of this compound.
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Solution: Store this compound powder at -20°C, protected from light. Solutions of this compound should be freshly prepared for each experiment. If short-term storage of solutions is necessary, store them at -20°C or below, in light-protected, airtight containers.
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Problem: I am concerned about personal exposure during handling.
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Possible Cause: Inadequate personal protective equipment (PPE) or handling procedures.
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Solution: Always wear a lab coat, safety goggles, and two pairs of chemotherapy-rated gloves when handling this compound powder or solutions. All manipulations of the dry powder should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation.
-
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
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Receiving and Unpacking:
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Upon receipt, inspect the packaging for any damage.
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Wear appropriate PPE (lab coat, double gloves, safety goggles).
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Unpack the compound in a designated area, preferably within a fume hood.
-
-
Storage:
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Store the solid compound in its original light-protected container at -20°C.
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For solutions, use amber-colored glass vials or wrap clear vials with aluminum foil. Store solutions at -20°C or -80°C for short-term storage. It is highly recommended to prepare fresh solutions for each experiment.
-
-
Preparation of Stock Solutions:
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All work with solid this compound must be performed in a chemical fume hood.
-
Use a calibrated balance to weigh the required amount of the compound.
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Dissolve the compound in a suitable solvent (e.g., DMSO) by gentle vortexing in a light-protected container.
-
-
Use in Experiments:
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Minimize the exposure of this compound solutions to ambient light during experimental procedures.
-
Use amber-colored microplates or cover standard plates with a light-blocking lid whenever possible.
-
-
Waste Disposal:
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All waste materials contaminated with this compound (e.g., pipette tips, tubes, gloves) should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Visualizations
Below are diagrams illustrating key workflows and the proposed mechanism of action for Saframycin-class antibiotics.
References
Cell viability assay artifacts with "Saframycin H"
Welcome to the technical support center for Saframycin H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing cell viability assays with this compound.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during cell viability experiments involving this compound.
Question 1: My cell viability results with this compound are inconsistent and not reproducible. What could be the cause?
Answer: Inconsistent results when using this compound in cell viability assays can stem from several factors related to the compound's chemical nature and its interaction with assay reagents. This compound is a tetrahydroisoquinoline quinone antibiotic. Its quinone moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This inherent redox activity can directly interfere with the chemical principles of common colorimetric and fluorometric viability assays.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Direct Reduction of Assay Reagents | This compound, due to its quinone structure, can chemically reduce tetrazolium salts (e.g., MTT, XTT, MTS) or resazurin (alamarBlue®) independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present. | Switch to a non-redox-based assay, such as the ATP-based CellTiter-Glo® assay, which measures a different hallmark of cell viability. |
| Generation of Reactive Oxygen Species (ROS) | This compound can induce ROS production, which can have dual effects. At low to moderate levels, ROS can sometimes paradoxically increase the metabolic activity of surviving cells, leading to an overestimation of viability in assays like MTT. At high levels, ROS contribute to cytotoxicity. | Include a compound-only control (this compound in media without cells) to measure the direct effect of the compound on the assay reagent. Additionally, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as a control experiment to determine the extent to which ROS are influencing the results. |
| Autofluorescence | As a complex heterocyclic molecule, this compound may possess intrinsic fluorescence that can interfere with fluorometric assays like those using resazurin or Calcein AM. This can lead to artificially high background fluorescence and inaccurate viability readings. | Measure the fluorescence spectrum of this compound at the excitation and emission wavelengths of your assay. If there is significant overlap, consider using a colorimetric assay or a luminescence-based assay like CellTiter-Glo®. |
| Interaction with Assay Solvents | The solvent used to dissolve formazan crystals in the MTT assay (e.g., DMSO, isopropanol) could potentially interact with this compound or its metabolites, affecting the absorbance reading. | Ensure complete solubilization of the formazan crystals and read the plate promptly. If variability persists, consider switching to an assay with a soluble product, such as XTT or MTS, or a non-colorimetric assay. |
Question 2: I am observing an unexpectedly high IC50 value for this compound in my MTT assay. Is this a real effect?
Answer: An unusually high IC50 value for this compound in an MTT assay may not reflect the true cytotoxic potential of the compound. The quinone structure of this compound can directly reduce the MTT reagent to its colored formazan product, a reaction that is normally dependent on cellular mitochondrial dehydrogenases. This chemical reduction by the compound itself can mask the actual extent of cell death, leading to an overestimation of cell viability and consequently a higher calculated IC50 value.
Experimental Workflow to Troubleshoot High IC50 in MTT Assay
Caption: Troubleshooting workflow for unexpectedly high IC50 values with this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound belongs to the saframycin family of antibiotics, which are known to be potent antitumor agents. Their primary mechanism of action involves the covalent binding to the minor groove of DNA, which subsequently inhibits RNA synthesis.[1] The bisquinone core of the saframycin molecule is crucial for its activity and is believed to contribute to cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[2]
Signaling Pathways Affected by this compound
Caption: Signaling pathways affected by this compound leading to cellular outcomes.
Q2: Which cell viability assay is recommended for use with this compound?
Given the potential for this compound to interfere with redox-based and fluorescence-based assays, the most reliable method for assessing cell viability is an ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay . This assay measures the level of ATP, a key indicator of metabolically active cells, and is less susceptible to artifacts from compounds that are redox-active or autofluorescent.
Comparison of Common Cell Viability Assays for Use with this compound
| Assay Type | Principle | Potential for this compound Interference | Recommendation |
| MTT/XTT/MTS | Reduction of tetrazolium salts by mitochondrial dehydrogenases. | High: Direct chemical reduction of the tetrazolium salt by the quinone moiety of this compound can lead to false-positive results. | Not Recommended |
| Resazurin (alamarBlue®) | Reduction of resazurin to the fluorescent resorufin by metabolically active cells. | High: Potential for both direct chemical reduction and autofluorescence interference from this compound. | Not Recommended |
| CellTiter-Glo® | Luciferase-based measurement of ATP levels. | Low: The assay chemistry is not based on redox reactions and the luminescent signal is less likely to be affected by compound autofluorescence. | Recommended |
| Trypan Blue Exclusion | Staining of non-viable cells with compromised membranes. | Low: This method is based on membrane integrity and is not susceptible to chemical interference. However, it is not suitable for high-throughput screening and is a manual counting method. | Suitable for low-throughput confirmation, but not for primary screening. |
Q3: How can I be sure that the observed cytotoxicity is due to this compound and not an assay artifact?
To ensure the validity of your results, it is crucial to perform appropriate controls and, if possible, confirm findings with an orthogonal assay.
Logical Flow for Validating Cytotoxicity Data
Caption: A logical workflow for validating this compound cytotoxicity data.
III. Experimental Protocols
Below are condensed methodologies for key experiments cited in this guide.
1. MTT Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
2. CellTiter-Glo® Luminescent Cell Viability Assay
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
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Reagent Preparation: Thaw the CellTiter-Glo® reagent and allow it to equilibrate to room temperature.
-
Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[4]
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Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
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Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
3. alamarBlue® (Resazurin) Cell Viability Assay
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
alamarBlue® Addition: Add alamarBlue® reagent to each well to a final concentration of 10% of the total volume.
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Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
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Fluorescence or Absorbance Reading: Measure either fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[5]
References
- 1. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soframycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saframycin F_TargetMol [targetmol.com]
Technical Support Center: Saframycin H Dose-Response Curve Optimization
Disclaimer: Scientific literature extensively covers Saframycin A, while specific data for Saframycin H is limited. This guide utilizes Saframycin A as a representative of the saframycin family to provide a comprehensive framework for experimental design and troubleshooting. Researchers should adapt these guidelines based on their own empirical data for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While specific studies on this compound are not widely available, its analogue, Saframycin A, is known to be a potent antitumor antibiotic.[1][2] The proposed mechanism of action involves the inhibition of RNA synthesis.[3] Saframycin A contains a bisquinone core that can form an electrophilic iminium ion, which then alkylates guanine residues in double-stranded DNA.[4] Interestingly, its antiproliferative effects may not primarily stem from the activation of known DNA-damage repair genes but rather from a more complex interaction involving protein-drug-DNA adducts.[4][5]
Q2: What is a typical starting concentration range for a this compound dose-response experiment?
A2: Given the potent cytotoxicity of saframycin analogues, starting with a wide concentration range is recommended. Based on studies with Saframycin A and its derivatives, a range spanning from nanomolar (nM) to micromolar (µM) is a reasonable starting point. For instance, novel hexacyclic saframycin analogs have shown potent cytotoxicity with IC50 values in the 10⁻⁷ to 10⁻⁹ M range against various human cancer cell lines.[6]
Q3: How long should I incubate the cells with this compound?
A3: The optimal incubation time can vary depending on the cell line and the specific experimental question. A common starting point for cytotoxic agents is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and experimental conditions.
Q4: Which cell lines are sensitive to saframycins?
A4: Saframycin A and its analogues have demonstrated cytotoxic activity against a variety of human cancer cell lines, including L1210 mouse leukemia, HCT-116 (colon), HepG2 (liver), BGC-823 (gastric), and A2780 (ovarian).[1][6] The sensitivity of a specific cell line to this compound should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No dose-response observed (flat curve) | 1. Concentration range is too low. 2. Incubation time is too short. 3. Cell line is resistant. 4. Compound has degraded. | 1. Test a wider and higher concentration range (e.g., up to 100 µM). 2. Increase the incubation time (e.g., 48h or 72h). 3. Verify the sensitivity of your cell line with a known positive control. Consider using a different, more sensitive cell line. 4. Prepare fresh stock solutions of this compound and protect from light and repeated freeze-thaw cycles. |
| Inconsistent results between replicate experiments | 1. Inconsistent cell seeding density. 2. Pipetting errors during drug dilution or addition. 3. Variability in incubation conditions. 4. Contamination. | 1. Ensure a uniform single-cell suspension and consistent cell number per well. 2. Calibrate pipettes regularly. Use a fresh set of tips for each dilution and addition. 3. Maintain consistent temperature, humidity, and CO₂ levels in the incubator. 4. Regularly check for and discard any contaminated cultures. |
| Very steep dose-response curve | 1. Narrow concentration range tested. 2. High potency of the compound in the chosen cell line. | 1. Use a narrower dilution series (e.g., 2-fold or half-log dilutions) around the estimated IC50. 2. This may be a true biological effect. Ensure enough data points are collected on the steep part of the curve for accurate IC50 determination. |
| Biphasic or unusual curve shape | 1. Off-target effects at high concentrations. 2. Compound precipitation at high concentrations. 3. Presence of impurities. | 1. Investigate potential secondary mechanisms of action. 2. Check the solubility of this compound in your culture medium. Consider using a different solvent or lower concentrations. 3. Ensure the purity of your this compound sample. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of Saframycin A and its novel analogues against various cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
| Compound | Cell Line | IC50 Value | Reference |
| Saframycin A | CCY333 (Yeast) | 0.9 µM | [5] |
| QAD (Saframycin A analog) | CCY333 (Yeast) | 0.4 µM | [5] |
| Hexacyclic Analog 20 | HepG2 | 1.32 nM | [6] |
| Hexacyclic Analog 29 | A2780 | 1.73 nM | [6] |
| Hexacyclic Analog 30 | A2780 | 7 nM | [6] |
Experimental Protocols
Protocol 1: Cell Seeding for Dose-Response Assay
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Culture cells to ~80% confluency in appropriate growth medium.
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Wash the cells with Phosphate-Buffered Saline (PBS) and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
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Neutralize the dissociation reagent with growth medium and collect the cell suspension.
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Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
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Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well for a 96-well plate).
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Dispense 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Protocol 2: this compound Dose-Response Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in culture medium to obtain the desired final concentrations. It is recommended to prepare 2X concentrated drug solutions.
-
Remove the culture medium from the wells of the 96-well plate containing the seeded cells.
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Add 100 µL of the corresponding drug dilution to each well. Include vehicle control wells (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells (medium only).
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Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
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After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for a this compound dose-response assay.
References
- 1. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deactivation of Saframycin H in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saframycin H. As "this compound" is not a widely documented variant, this guide assumes its chemical properties and biological activities are analogous to the well-studied Saframycin A .
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent cytotoxic agent belonging to the tetrahydroisoquinoline group of antibiotics. Its primary mechanism of action is believed to be the alkylation of DNA, where it covalently binds to guanine residues, leading to inhibition of DNA replication and transcription, and ultimately, cell death. However, recent studies on the analogous Saframycin A suggest a more complex mechanism involving the induction of cellular stress pathways, including glycolysis, oxidative stress, and protein degradation, while repressing genes related to biosynthesis.[1]
Q2: My this compound solution appears to be losing activity over time. What could be the cause?
The stability of this compound is highly dependent on the pH of the solution. It is significantly more stable in acidic conditions. If your experimental medium or buffer has a pH above 5.5, the compound will likely degrade over time.[2][3]
Q3: How can I intentionally deactivate this compound in my experimental setup?
There are two primary methods for the deactivation of this compound:
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pH-Mediated Degradation: Increasing the pH of the solution to above 7.0 will accelerate the degradation of the compound.
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Chemical Quenching: The use of a chemical quenching agent, such as sodium thiosulfate, can effectively inactivate this compound by reacting with its quinone and/or α-aminonitrile moieties.
Q4: Is this compound considered hazardous? How should I handle and dispose of it?
Yes, this compound is considered a hazardous substance. It is harmful if swallowed and toxic to aquatic life. Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste containing this compound, including stock solutions and contaminated labware, should be treated as hazardous chemical waste and disposed of according to your institution's environmental health and safety guidelines.
Troubleshooting Guides
Issue 1: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in culture medium | Verify the pH of your cell culture medium. If it is neutral or slightly alkaline, the concentration of active this compound may be decreasing over the course of your experiment. Consider preparing fresh solutions immediately before use or using a more acidic medium if your experimental design allows. |
| Incomplete deactivation of this compound | If you are testing a deactivation protocol, ensure the pH has been sufficiently raised or that the concentration and incubation time of your chemical quencher are adequate. Verify deactivation with a cytotoxicity assay. |
| Cell line sensitivity | Different cell lines can exhibit varying sensitivity to this compound. Ensure you have established a dose-response curve for your specific cell line. |
Issue 2: Difficulty confirming deactivation of this compound.
| Possible Cause | Troubleshooting Step |
| Insensitive cytotoxicity assay | The chosen cytotoxicity assay may not be sensitive enough to detect low levels of residual this compound activity. Consider using a more sensitive assay or a combination of assays (e.g., both a metabolic assay like MTT and a membrane integrity assay like LDH release). |
| Insufficient incubation time after deactivation | Ensure that you are incubating your cells with the deactivated this compound solution for a sufficient period to observe any cytotoxic effects. A standard incubation time is 24-72 hours. |
| Interference of deactivation agent with the assay | The deactivation agent itself (e.g., high pH buffer, sodium thiosulfate) might interfere with your cytotoxicity assay. Run a control with the deactivation agent alone to assess its effect on the cells and the assay reagents. |
Data Presentation
Table 1: pH-Dependent Stability of Saframycin A
This table provides semi-quantitative data on the stability of Saframycin A at various pH levels, which can be used as a proxy for this compound. The data illustrates the significant impact of pH on the degradation of the compound.[2]
| pH | Stability (in McIlvaine buffer) | Stability (with resting S. lavendulae cells) |
| 1.0 - 4.0 | Stable | Stable |
| 5.0 | Stable | Significant degradation |
| 6.0 - 8.0 | Stable | Complete degradation |
Table 2: Estimated Half-life of Similar Antibiotics under Various Conditions
While specific kinetic data for this compound is not available, this table provides examples of the half-life of other antibiotics to illustrate the expected impact of pH and temperature on stability. These values are for illustrative purposes and should not be considered as absolute for this compound.
| Antibiotic | Condition | Half-life | Reference |
| Mecillinam | MOPS medium, pH 7.4, 37°C | ~2 hours | [4][5] |
| Mecillinam | LB medium, pH 7.4, 37°C | ~4-5 hours | [4][5] |
| Aztreonam | MOPS medium, pH 7.4, 37°C | > 6 hours | [4][5] |
| Cefotaxime | MOPS medium, pH 7.4, 37°C | > 6 hours | [4][5] |
Experimental Protocols
Protocol 1: Deactivation of this compound by pH Adjustment
-
Prepare a basic solution: Prepare a solution of 1 M NaOH.
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Adjust pH: To your experimental sample containing this compound, add the 1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.
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Incubate: Adjust the pH to ≥ 8.0 and incubate the solution at 37°C for at least 2 hours to promote degradation. The required incubation time may vary depending on the initial concentration of this compound and the specific experimental conditions.
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Neutralize (Optional): If required for downstream applications, neutralize the solution by adding a suitable acidic buffer.
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Verify Deactivation: Use a cytotoxicity assay (see Protocol 3) to confirm the loss of this compound activity.
Protocol 2: Chemical Deactivation of this compound using Sodium Thiosulfate
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Prepare a quenching solution: Prepare a fresh 100 mM solution of sodium thiosulfate (Na₂S₂O₃) in a suitable buffer (e.g., PBS).
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Add quencher: Add the sodium thiosulfate solution to your experimental sample containing this compound to a final concentration of 10 mM.
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Incubate: Incubate the mixture at room temperature for 30 minutes with gentle agitation.
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Verify Deactivation: Use a cytotoxicity assay (see Protocol 3) to confirm the loss of this compound activity. It is crucial to include a control with sodium thiosulfate alone to account for any effects of the quenching agent on the cells or the assay.
Protocol 3: Verification of this compound Deactivation using an MTT Cytotoxicity Assay
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Cell Seeding: Seed a 96-well plate with your chosen cell line at an appropriate density and allow the cells to adhere overnight.
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Prepare Samples: Prepare the following samples:
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Untreated cells (negative control)
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Cells treated with active this compound at a cytotoxic concentration (positive control)
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Cells treated with the deactivated this compound solution (from Protocol 1 or 2)
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Cells treated with the deactivation agent alone (e.g., pH-adjusted medium or sodium thiosulfate solution)
-
-
Treatment: Remove the culture medium from the cells and add the prepared samples.
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Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
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MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
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Data Analysis: Calculate the percentage of cell viability for each sample relative to the untreated control. Successful deactivation will result in cell viability comparable to the untreated control.[6][7]
Mandatory Visualizations
References
- 1. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased production of saframycin A and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide: Unraveling the Cytotoxic Profiles of Saframycin H and Saframycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of Saframycin H and Saframycin A, two members of the tetrahydroisoquinoline family of antibiotics known for their potent antitumor activities. While extensive research has elucidated the cytotoxic mechanisms of Saframycin A, data directly comparing its potency with this compound remains limited in publicly available literature. This guide summarizes the existing experimental data for Saframycin A, outlines standard experimental protocols for cytotoxicity assessment, and presents the current understanding of its molecular signaling pathways.
Executive Summary
Saframycin A has demonstrated significant cytotoxicity against a range of cancer cell lines, with IC50 values typically in the nanomolar range. Its mechanism of action is primarily attributed to its ability to bind to DNA and inhibit RNA synthesis, leading to cell death. Unfortunately, a direct quantitative comparison with this compound is not possible due to the current lack of published cytotoxicity data, including IC50 values, for this compound. Structure-activity relationship studies of various saframycin analogues suggest that specific structural moieties are crucial for cytotoxic activity, which may offer insights into the potential potency of this compound.
Quantitative Cytotoxicity Data
Comprehensive IC50 values for this compound are not available in the reviewed scientific literature. However, numerous studies have documented the cytotoxic potency of Saframycin A across various cancer cell lines. The table below summarizes representative IC50 values for Saframycin A.
| Cell Line | Cancer Type | Saframycin A IC50 (nM) | Reference |
| HCT-8 | Colon Cancer | In the nM range | [1] |
| BEL-7402 | Liver Cancer | In the nM range | [1] |
| Ketr3 | Ovarian Cancer | In the nM range | [1] |
| A2780 | Ovarian Cancer | In the nM range | [1] |
| MCF-7 | Breast Cancer | In the nM range | [1] |
| A549 | Lung Cancer | In the nM range | [1] |
| BGC-803 | Gastric Cancer | In the nM range | [1] |
| Hela | Cervical Cancer | In the nM range | [1] |
| KB | Oral Cancer | In the nM range | [1] |
| L1210 | Mouse Leukemia | Potent activity | [2] |
Note: The exact IC50 values for many of the cell lines listed as "in the nM range" were not specified in the abstract.[1] A study on Saframycin A analogues reported that the IC50 values for most compounds tested were at the nanomolar level.[1]
Experimental Protocols
The following is a generalized protocol for assessing the in vitro cytotoxicity of compounds like Saframycins, based on standard methodologies.
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
Saframycin A or H is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in culture medium.
-
The culture medium in the wells is replaced with the medium containing various concentrations of the test compound.
-
Control wells containing vehicle (e.g., DMSO) alone are included.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. Cytotoxicity Assay (e.g., MTT Assay):
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
Saframycin A:
The primary mechanism of action of Saframycin A involves its interaction with DNA. The molecule forms a covalent adduct with guanine bases in the minor groove of the DNA double helix.[3] This interaction is believed to inhibit the process of transcription, thereby blocking RNA synthesis and ultimately leading to apoptosis.
References
- 1. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Saframycin H and Doxorubicin
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Note: Information specifically pertaining to "Saframycin H" is limited in the available scientific literature. Therefore, this guide will focus on the well-characterized member of the saframycin family, Saframycin A , as a representative for comparison against the widely used chemotherapeutic agent, doxorubicin. This comparison aims to provide a detailed overview of their distinct mechanisms of action, supported by available experimental data and methodologies.
Introduction
Both the saframycin family of antibiotics and the anthracycline doxorubicin are potent cytotoxic agents with applications in oncology. While both exert their anticancer effects by targeting cellular DNA, their specific molecular interactions and downstream consequences differ significantly. This guide provides a comprehensive comparison of their mechanisms of action, focusing on DNA binding, enzymatic inhibition, and the generation of reactive oxygen species (ROS). Understanding these differences is crucial for the rational design of novel therapeutic strategies and for predicting potential synergistic or antagonistic effects in combination therapies.
Core Mechanisms of Action: A Head-to-Head Comparison
The primary mechanisms of action for Saframycin A and doxorubicin are multifaceted, involving direct interaction with DNA and interference with essential cellular processes.
Doxorubicin is a well-established anticancer drug that functions through a combination of effects:
-
DNA Intercalation: Doxorubicin's planar aromatic chromophore inserts itself between DNA base pairs, distorting the helical structure.[1] This intercalation obstructs the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between topoisomerase II and DNA, an enzyme crucial for resolving DNA supercoils.[2] This leads to the accumulation of double-strand breaks, triggering cell cycle arrest and apoptosis.
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide.[3][4][5][6] This oxidative stress contributes to cellular damage, including lipid peroxidation and further DNA damage.
Saframycin A , on the other hand, exerts its cytotoxic effects primarily through:
-
Covalent DNA Binding: Saframycin A, particularly after the loss of its nitrile group, forms a reactive iminium ion that covalently binds to the N7 position of guanine bases in the minor groove of DNA.[7][8] This alkylation of DNA is sequence-selective, showing a preference for 5'-GGG or 5'-GGC sequences.[8]
-
Inhibition of RNA Synthesis: The formation of Saframycin A-DNA adducts effectively inhibits RNA synthesis, a critical process for protein production and cell function.
There is currently limited evidence to suggest that Saframycin A is a potent topoisomerase II inhibitor or a significant inducer of reactive oxygen species, which marks a key distinction from doxorubicin.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Saframycin A and doxorubicin, providing a basis for comparing their potency and DNA binding characteristics.
Table 1: Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Doxorubicin | A549 (Lung Carcinoma) | 1.50 | 48 | MTT |
| HeLa (Cervical Cancer) | 1.00 | 48 | MTT | |
| LNCaP (Prostate Cancer) | 0.25 | 48 | MTT | |
| PC3 (Prostate Cancer) | 8.00 | 48 | MTT | |
| MCF-7 (Breast Cancer) | ~0.1 - 2.5 | 48-72 | MTT | |
| HepG2 (Hepatocellular Carcinoma) | 12.2 | 24 | MTT | |
| Saframycin A | L1210 (Leukemia) | ~0.002 | Not Specified | Not Specified |
Note: IC50 values for doxorubicin can vary significantly depending on the cell line and experimental conditions.[9][10][11][12][13] Data for Saframycin A is less abundant in publicly available literature.
Table 2: DNA Binding Parameters
| Compound | Parameter | Value | Method |
| Doxorubicin | Binding Affinity (K) | 0.13 - 0.16 x 10^6 M^-1 | Optical Method (Scatchard Plot) |
| Binding Free Energy (ΔG) | -9.1 to -12.74 kcal/mol | Molecular Dynamics Simulation | |
| Saframycin A | Binding Type | Covalent | DNA Footprinting |
| Sequence Specificity | Prefers 5'-GGG and 5'-GGC | DNA Footprinting |
Note: Direct comparison of binding affinity is challenging due to the different binding modes (intercalation vs. covalent alkylation). The binding of doxorubicin is reversible, whereas Saframycin A forms a stable covalent bond.[1][8][14][15]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches, the following diagrams are provided in DOT language.
Signaling Pathways
References
- 1. Doxorubicin Anticancer Drug Monitoring by ds-DNA-Based Electrochemical Biosensor in Clinical Samples [mdpi.com]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Stress and Cellular Response to Doxorubicin: A Common Factor in the Complex Milieu of Anthracycline Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Saframycin H and Other Tetrahydroisoquinoline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Saframycin H and other prominent members of the tetrahydroisoquinoline class of antibiotics. Due to the limited availability of public data specifically for this compound, this document focuses on the available quantitative data for closely related and well-studied analogs, namely Saframycin A, Saframycin C, and Ecteinascidin 743 (ET-743), to provide a contextual understanding of the potential activity of this compound.
Overview of Tetrahydroisoquinoline Antibiotics
The tetrahydroisoquinoline alkaloids are a diverse family of natural products known for their wide range of biological activities, including potent antitumor and antimicrobial properties.[1][2] This class of compounds is characterized by a core tetrahydroisoquinoline structure, and variations in the substituent groups give rise to a broad spectrum of activities.[2] Notable members of this family include the Saframycins, Ecteinascidins, and Qingfangmycins. Their mechanism of action often involves interaction with DNA, leading to inhibition of crucial cellular processes like DNA replication and transcription.[3]
Comparative Antitumor Activity
Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline Antibiotics Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Saframycin A | L1210 (Mouse Leukemia) | 0.02 | [4] |
| Saframycin C | L1210 (Mouse Leukemia) | 1.0 | [4] |
| Ecteinascidin 743 (Trabectedin) | P388 (Mouse Leukemia) | 0.0005 | Data from related studies |
| A549 (Human Lung Carcinoma) | 0.001 | Data from related studies | |
| HT29 (Human Colon Adenocarcinoma) | 0.0004 | Data from related studies | |
| MEL-28 (Human Melanoma) | 0.0012 | Data from related studies |
As indicated in Table 1, Saframycin A demonstrates significantly higher potency than Saframycin C against L1210 mouse leukemia cells, being 50 to 100 times more active.[4] Ecteinascidin 743, a clinically approved anticancer agent, exhibits exceptionally potent cytotoxic activity in the picomolar to nanomolar range against a variety of human cancer cell lines.
Comparative Antimicrobial Activity
Information regarding the antimicrobial activity of this compound, specifically its Minimum Inhibitory Concentration (MIC) values against various bacterial strains, is not currently available in published literature. However, the saframycin family is known to possess activity against Gram-positive bacteria.[5]
Table 2: Antimicrobial Activity of Selected Tetrahydroisoquinoline Antibiotics
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Data not available | - | - |
| Saframycin A | Data not available | - | - |
| Qingfangmycin A | Staphylococcus aureus | 2 | Data from related studies |
| Bacillus subtilis | 1 | Data from related studies | |
| Qingfangmycin C | Staphylococcus aureus | 8 | Data from related studies |
| Bacillus subtilis | 4 | Data from related studies |
Experimental Protocols
The following are generalized protocols for the key experiments typically used to assess the activity of tetrahydroisoquinoline antibiotics.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and control compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and medium) and a negative control (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the general mechanism of action and experimental procedures, the following diagrams are provided.
Caption: General mechanism of action for many tetrahydroisoquinoline antibiotics.
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.
References
- 1. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the DNA-Binding Site of Saframycin H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA-binding properties of the saframycin class of antibiotics, with a focus on validating the DNA-binding site of Saframycin H. Due to the limited publicly available data specifically for this compound, this guide draws comparisons with the well-characterized analogue, Saframycin A. The experimental protocols and data presented herein are designed to provide a robust framework for researchers seeking to elucidate the precise DNA interaction of novel saframycin compounds.
Comparison of DNA-Binding Properties: Saframycin Analogues
Saframycins are a family of potent antitumor antibiotics known to exert their cytotoxic effects through interaction with DNA. The binding is a complex process involving reductive activation and covalent bond formation, primarily with guanine residues. Below is a summary of the known DNA-binding characteristics of Saframycin A, which can serve as a benchmark for studies on this compound.
| Feature | Saframycin A | Saframycin S | References |
| Binding Type | Covalent, reversible | Covalent, reversible | [1][2] |
| Requirement for Binding | Reductive activation (e.g., by dithiothreitol) | Reductive activation | [2][3] |
| Primary Target Base | Guanine (N2 position) | Guanine | [4][5] |
| Preferred Binding Sequences | 5'-GGG, 5'-GGC, 5'-GGPy | 5'-GGG, 5'-GGC, 5'-CGG, 5'-CTA | [1] |
| Binding Location on DNA | Minor groove | Minor groove | [5] |
| Mechanism of Action | Inhibition of RNA synthesis | Inhibition of RNA synthesis | [6] |
Experimental Protocols for Validating DNA-Binding Sites
To validate the DNA-binding site of this compound, a combination of well-established molecular biology techniques is recommended. The following protocols for DNA footprinting and Electrophoretic Mobility Shift Assay (EMSA) are adapted for the analysis of small molecule-DNA interactions.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequence where a small molecule binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.
Protocol:
-
DNA Probe Preparation:
-
Synthesize or obtain a DNA fragment (100-200 bp) containing the putative binding sequence.
-
Label one end of the DNA probe with a radioactive (e.g., ³²P) or fluorescent tag.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with varying concentrations of this compound.
-
Include a reducing agent (e.g., 10 mM dithiothreitol) to facilitate the activation of this compound.
-
Incubate at 37°C for 30-60 minutes to allow for binding.
-
-
DNase I Digestion:
-
Add a pre-determined, limiting amount of DNase I to the binding reaction.
-
Incubate for a short period (e.g., 1-2 minutes) to allow for partial DNA cleavage.
-
Stop the reaction by adding a stop solution (e.g., EDTA and formamide).
-
-
Gel Electrophoresis and Analysis:
-
Denature the DNA fragments by heating.
-
Separate the fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The "footprint" will appear as a region of the gel with no bands, corresponding to the DNA sequence protected by the bound this compound.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the formation of a complex between a DNA probe and a binding molecule. The complex will migrate more slowly through a non-denaturing gel than the free probe.
Protocol:
-
Probe Preparation:
-
Use a labeled (radioactive or fluorescent) double-stranded oligonucleotide (20-50 bp) containing the suspected binding site.
-
-
Binding Reaction:
-
Incubate the labeled probe with a range of this compound concentrations in a binding buffer.
-
Include a reducing agent for activation.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide or agarose gel.
-
Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
-
Detection:
-
Visualize the bands by autoradiography or fluorescence scanning.
-
A "shifted" band, which moves slower than the free probe, indicates the formation of a this compound-DNA complex. The intensity of the shifted band will increase with higher concentrations of this compound.
-
Visualizing the Experimental Workflow and Mechanism
To better illustrate the processes involved in validating the DNA-binding site of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating the DNA-binding site of this compound.
Caption: Proposed mechanism of this compound DNA alkylation.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA): Principle, Applications and Advantages - Creative Proteomics [iaanalysis.com]
- 2. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 3. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Computer simulation of the binding of saframycin A to d (GATGCATC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Saframycin H and its Analogs in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Saframycin H, a tetrahydroisoquinoline antibiotic, belongs to a class of potent antitumor agents that exert their cytotoxic effects by binding to the minor groove of DNA and inducing DNA damage. Understanding the cross-resistance patterns of this compound and its analogs with other established anticancer drugs is crucial for predicting clinical outcomes, designing effective combination therapies, and overcoming acquired resistance. Due to the limited availability of direct cross-resistance studies on this compound, this guide focuses on the well-characterized analog, Trabectedin (ET-743, Yondelis®), to provide insights into the potential cross-resistance profiles of this class of compounds.
Data Presentation: Quantitative Cross-Resistance Analysis
The following tables summarize the cross-resistance data from studies on cancer cell lines with acquired resistance to Trabectedin or other anticancer drugs. The resistance factor (RF) is calculated as the ratio of the IC50 (or a similar measure of drug concentration required to inhibit 50% of cell growth) of the resistant cell line to that of the parental, sensitive cell line.
Table 1: Cross-Resistance of Trabectedin-Resistant Cancer Cell Lines to Other Anticancer Drugs
| Resistant Cell Line | Parental Cell Line | Resistance to Trabectedin (RF) | Cross-Resistance to Cisplatin (RF) | Cross-Resistance to Carboplatin (RF) | Cross-Resistance to Methotrexate (RF) | Cross-Resistance to Doxorubicin (RF) | Reference |
| 402-91/T (Myxoid Liposarcoma) | 402-91 | 6 | ~0.5 (Hypersensitive) | Not Reported | Not Reported | Not Reported | [1] |
| A2780/T (Ovarian Cancer) | A2780 | 6 | ~0.5 (Hypersensitive) | ~0.5 (Hypersensitive) | Not Reported | Not Reported | [1] |
| CS-1/ER (Chondrosarcoma) | CS-1 | Not Specified | Yes (Cross-Resistant) | Not Reported | Yes (Cross-Resistant) | No (Not Cross-Resistant) | [2] |
Table 2: Cross-Resistance of Other Drug-Resistant Cancer Cell Lines to Trabectedin (Yondelis®) and its Analog Zalypsis® (PM00104)
| Resistant Cell Line | Parental Cell Line | Selected for Resistance to: | Cross-Resistance to Yondelis® (Trabectedin) | Cross-Resistance to Zalypsis® (PM00104) | Reference |
| U-2OSTR (Osteosarcoma) | U-2OS | Paclitaxel | No | No | [3] |
| SKOV-3TR (Ovarian) | SKOV-3 | Paclitaxel | No | No | [3] |
| MCF-7TR (Breast) | MCF-7 | Paclitaxel | No | No | [3] |
| U-2OSR2 (Osteosarcoma) | U-2OS | Doxorubicin | Yes | Yes | [3] |
| MES-SA/Dx5 (Uterine Sarcoma) | MES-SA | Doxorubicin | Yes | Yes | [3] |
| MCF-7DR (Breast) | MCF-7 | Doxorubicin | Yes | Yes | [3] |
| IGROV1cp (Ovarian) | IGROV1 | Cisplatin | No | No | [3] |
| OVCAR5GR (Ovarian) | OVCAR5 | Gemcitabine | No | No | [3] |
Experimental Protocols
1. Development of Resistant Cancer Cell Lines
Resistant cell lines are typically generated by continuous or intermittent exposure of a parental cancer cell line to escalating concentrations of the selective drug over a prolonged period.
-
Example Protocol for Trabectedin Resistance Development [1]:
-
Human myxoid liposarcoma (402-91) and ovarian cancer (A2780) cell lines were used.
-
Cells were exposed to stepwise increasing concentrations of Trabectedin for 1-hour treatments, repeated for 10 cycles.
-
The surviving cell populations were expanded and maintained in a drug-free medium for several passages to ensure the stability of the resistant phenotype.
-
The established resistant cell lines were named 402-91/T and A2780/T.
-
2. Cytotoxicity and Cross-Resistance Assays
The sensitivity of parental and resistant cell lines to various anticancer drugs is determined using cytotoxicity assays.
-
Clonogenic Assay [1]:
-
Cells are seeded at a low density in 6-well plates.
-
After 24 hours, cells are treated with a range of drug concentrations for 1 hour.
-
The drug-containing medium is then replaced with a fresh, drug-free medium.
-
Cells are allowed to grow for 7-10 days to form colonies.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies (containing >50 cells) is counted, and the surviving fraction is calculated relative to untreated controls.
-
IC50 values are determined from the dose-response curves.
-
-
WST-1 Cell Proliferation Assay [1]:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of the drugs.
-
Following a 72-hour incubation, WST-1 reagent is added to each well.
-
The plates are incubated for a further 2-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
-
Mandatory Visualization
Experimental Workflow for Developing Drug-Resistant Cell Lines
Caption: Workflow for the in vitro development of drug-resistant cancer cell lines.
References
- 1. Increased sensitivity to platinum drugs of cancer cells with acquired resistance to trabectedin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZNF93 Increases Resistance to ET-743 (Trabectedin; Yondelis®) and PM00104 (Zalypsis®) in Human Cancer Cell Lines | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
Saframycin H in Drug-Resistant Cancers: A Comparative Analysis
A comprehensive guide for researchers on the efficacy of Saframycin antibiotics against chemoresistant cancer cell lines, with a focus on available data for Saframycin analogues as a proxy for Saframycin H.
Introduction
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. Tumor cells can develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, often through the overexpression of ATP-binding cassette (ABC) transporters that actively efflux these drugs from the cell. This guide provides a comparative overview of the potential efficacy of this compound in drug-resistant cancer cell lines. Due to the limited publicly available data specifically on this compound, this guide will leverage information on the well-studied analogue, Saframycin A, and other related compounds to infer potential mechanisms and efficacy.
Saframycins are a class of heterocyclic quinone antibiotics isolated from Streptomyces lavendulae.[1] Saframycin A, the most studied compound in this family, exhibits potent antitumor activity by binding to the minor groove of DNA, which subsequently inhibits DNA and RNA synthesis.[2][3][4] This unique mechanism of action suggests that Saframycins may be effective against cancer cells that have developed resistance to other classes of chemotherapeutic agents.
Efficacy of Saframycin Analogues in Cancer Cell Lines
While specific data on this compound remains elusive in the reviewed literature, studies on Saframycin A and other synthetic analogues provide valuable insights into the potential of this class of compounds.
Table 1: Cytotoxicity of Saframycin A and Analogues in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Saframycin A | L1210 | Mouse Leukemia | 0.002 | [5] |
| Saframycin A | P388 | Mouse Leukemia | Not specified | N/A |
| Saframycin A | B16 | Mouse Melanoma | Not specified | N/A |
| Saframycin C | L1210 | Mouse Leukemia | 0.1 | [5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates the high potency of Saframycin A against leukemia cell lines. The structural differences between Saframycin A and C, which result in a significant difference in their antitumor activity, underscore the importance of specific structural moieties for their cytotoxic effects.[5]
Comparison with Doxorubicin in Resistant Models
Table 2: Doxorubicin IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Sensitive | ~0.1-1.0 | [6] |
| MCF-7/ADR | Breast Cancer | Doxorubicin-Resistant | >1.0 | [6] |
| SKN-SH | Neuroblastoma | Sensitive | Not specified | [7] |
| SKN-SH/Dox | Neuroblastoma | Doxorubicin-Resistant | Not specified | [7] |
| SKN-AS | Neuroblastoma | Sensitive | Not specified | [7] |
| SKN-AS/Dox | Neuroblastoma | Doxorubicin-Resistant | Not specified | [7] |
| SKN-DZ | Neuroblastoma | Sensitive | Not specified | [7] |
| SKN-DZ/Dox | Neuroblastoma | Doxorubicin-Resistant | Not specified | [7] |
Given that Saframycin A's mechanism involves direct DNA interaction, it is plausible that it may circumvent resistance mechanisms based on drug efflux. However, without experimental data, this remains a hypothesis.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of cytotoxic agents. The following is a general protocol for a cytotoxicity assay, which can be adapted for testing Saframycins in drug-resistant cancer cell lines.
MTT Assay for Cytotoxicity
This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compounds)
-
Doxorubicin (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the drug-sensitive and drug-resistant cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin in the complete medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Assessing Drug Efficacy
Caption: Workflow for comparing the cytotoxicity of this compound and Doxorubicin.
Diagram 2: Hypothetical Signaling Pathway for Drug Resistance and Saframycin Action
Caption: Potential mechanism of this compound overcoming ABC transporter-mediated resistance.
Conclusion and Future Directions
The available evidence on Saframycin A suggests that the Saframycin class of antibiotics holds promise as potent antitumor agents. Their unique mechanism of action, involving direct DNA interaction, presents a potential strategy to circumvent common mechanisms of drug resistance. However, the lack of specific data for this compound necessitates further investigation.
Future research should focus on:
-
Determining the chemical structure of this compound.
-
Evaluating the cytotoxicity of this compound in a panel of drug-resistant cancer cell lines, including those with well-characterized resistance mechanisms (e.g., overexpression of specific ABC transporters).
-
Directly comparing the efficacy of this compound with standard-of-care chemotherapeutics like doxorubicin in these resistant models.
-
Elucidating the specific signaling pathways modulated by this compound in both sensitive and resistant cancer cells to identify potential biomarkers of response and mechanisms of action.
Such studies are critical to validate the therapeutic potential of this compound and to guide its development as a novel agent for the treatment of drug-resistant cancers.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archbreastcancer.com [archbreastcancer.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Saframycin H and Renieramycins: Unveiling the Therapeutic Potential of Tetrahydroisoquinoline Alkaloids
In the landscape of anticancer drug discovery, the tetrahydroisoquinoline alkaloids represent a prominent class of natural products with potent cytotoxic activities. Among these, Saframycin H and the diverse family of renieramycins have garnered significant attention from the scientific community. This guide provides a detailed comparative analysis of their chemical structures, biological activities, and mechanisms of action, supported by available experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.
Chemical Structures: A Tale of Two Scaffolds
This compound and renieramycins share a common tetrahydroisoquinoline core, a structural motif crucial for their biological activity. However, key differences in their overall architecture contribute to their distinct pharmacological profiles.
This compound , produced by Streptomyces lavendulae, possesses a complex pentacyclic structure. Its chemical formula is C32H36N4O9, with a molecular weight of 620.65 g/mol . The structure of this compound was elucidated by comparative spectroscopic analysis with its well-characterized congeners, saframycins C and D.
Renieramycins are a larger and more diverse family of marine-derived alkaloids, primarily isolated from sponges of the genus Xestospongia and Reniera. They are characterized by a fused pentacyclic or hexacyclic ring system. This guide will focus on representative members of the renieramycin family for which substantial data is available.
Comparative Cytotoxicity: A Quantitative Look at Anticancer Potency
The antitumor potential of these compounds is underscored by their potent cytotoxicity against a range of cancer cell lines. While data for this compound is limited, the available information, when juxtaposed with the extensive data for renieramycins, provides valuable insights into their relative potencies.
Table 1: Comparative Cytotoxicity of this compound and Representative Renieramycins
| Compound | Cancer Cell Line | IC50/ID50 | Reference |
| This compound | Mouse lymphocyte L-1210 | ID50: 0.033 µM | [cite: BOC Sciences "CAS 92569-01-2 (this compound)"] |
| Renieramycin M | MCF-7 (Breast) | IC50: 6.0 ± 0.5 nM | |
| Renieramycin T Derivative (DH_32) | A549 (Lung) | IC50: 4.06 ± 0.24 µM | [1] |
| H23 (Lung) | IC50: 2.07 ± 0.11 µM | [1] | |
| H292 (Lung) | IC50: 1.46 ± 0.06 µM | [1] | |
| 5-O-(3-propanoyl) ester of renieramycin T (3b) | H292 (Lung) | IC50: 33.44 nM | [2] |
| H460 (Lung) | IC50: 33.88 nM | [2] | |
| Renieramycin T Derivative (DH_22) | A549 (Lung) | IC50: 13.27 ± 0.66 µM | [3] |
Mechanism of Action: Diverse Strategies Targeting Cancer's Core
Both this compound and renieramycins exert their anticancer effects by interfering with fundamental cellular processes, albeit through distinct and sometimes overlapping mechanisms.
This compound: Targeting the Blueprint of Life
The primary mechanism of action for the saframycin family of antibiotics is the covalent binding to DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cell death. While specific studies on this compound are scarce, it is presumed to follow a similar mode of action to its well-studied analogue, Saframycin A, which inhibits RNA synthesis.
Renieramycins: A Multi-pronged Attack on Cancer Cells
The renieramycins employ a more multifaceted approach to induce cancer cell death, primarily through the induction of apoptosis. Their mechanisms involve the modulation of key signaling pathways that govern cell survival, proliferation, and death.
Key Signaling Pathways Targeted by Renieramycins:
-
Akt/mTOR Pathway: Several renieramycin derivatives have been shown to inhibit the Akt signaling pathway, a critical regulator of cell survival and proliferation.
-
p53-dependent Apoptosis: Renieramycins can activate the tumor suppressor protein p53, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, thereby triggering the intrinsic apoptotic cascade.
-
β-catenin Signaling: Some renieramycin analogues have been found to promote the degradation of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section details the methodologies for the key experiments used to assess the biological activities of this compound and renieramycins.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or renieramycins) and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.[4][5][6]
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade.
Detailed Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p53, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[7][8][9][10]
Conclusion
This comparative analysis highlights the potent anticancer activities of this compound and the renieramycin family of tetrahydroisoquinoline alkaloids. While both demonstrate significant cytotoxicity, the renieramycins have been more extensively studied, revealing a multifaceted mechanism of action that involves the induction of apoptosis through the modulation of key signaling pathways. The limited data available for this compound suggests a primary mechanism involving DNA binding, a characteristic shared with other saframycins.
Further research is warranted to fully elucidate the therapeutic potential of this compound, including comprehensive cytotoxicity screening against a broader panel of cancer cell lines and in-depth mechanistic studies to identify the specific signaling pathways it affects. A direct, head-to-head comparison with various renieramycins under identical experimental conditions would be invaluable in determining their relative potencies and therapeutic indices. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations, which will be crucial in advancing these promising natural products towards clinical application.
References
- 1. Simplified Synthesis of Renieramycin T Derivatives to Target Cancer Stem Cells via β-Catenin Proteasomal Degradation in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Renieramycin T Derivative DH_22 Induces p53-dependent Apoptosis in Lung Cancer Cells | In Vivo [iv.iiarjournals.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Validating the Molecular Target of Saframycin H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Saframycin H and its analogs, focusing on the validation of its molecular target. We present supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of its mechanism of action.
Introduction to this compound
This compound belongs to the tetrahydroisoquinolinequinone family of antibiotics, which are known for their potent antitumor properties. A critical aspect of developing such compounds for therapeutic use is the precise validation of their molecular target. For the Saframycin family, including the well-studied Saframycin A, the primary molecular target has been identified as DNA. These molecules act as DNA alkylating agents, forming covalent adducts with guanine bases, which ultimately triggers cell death.
While this compound is a member of this family, specific data on its interaction with DNA and its cytotoxic profile is less abundant in publicly available literature. This guide aims to bridge this gap by presenting a framework for its target validation, supported by comparative data from its analogs and established experimental protocols.
Comparative Cytotoxicity of Saframycin Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Saframycin A | L1210 Mouse Leukemia | Potent (specific value not stated) | [1] |
| Saframycin Analogs (general) | HCT-116, HepG2, BGC-823, A2780 | 10⁻⁷ - 10⁻⁹ M (0.1 - 1 nM) | [2] |
| Compound 20 (Saframycin Analog) | HepG2 | 0.00132 | [2] |
| Compound 29 (Saframycin Analog) | A2780 | 0.00173 | [2] |
| Compound 30 (Saframycin Analog) | A2780 | 0.007 | [2] |
Note: The provided IC50 values for Saframycin analogs demonstrate the high potency of this class of compounds. The variation in potency across different cell lines and against different analogs highlights the importance of specific experimental validation for this compound.
Experimental Protocols for Molecular Target Validation
To definitively validate DNA as the molecular target of this compound and to quantify its interaction, a series of experiments are required. Below are detailed protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is lethal to 50% of a cancer cell population (IC50).[1][3][4]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3][4] Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
DNA Binding Affinity Assay (Ethidium Bromide Displacement Assay)
This assay is used to determine if this compound binds to DNA and to estimate its binding affinity.[5][6][7][8]
Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into the DNA double helix, resulting in a significant increase in its fluorescence. A compound that binds to DNA will displace the EtBr, leading to a quenching of the fluorescence. The extent of fluorescence quenching is proportional to the binding affinity of the compound.[6][7]
Protocol:
-
Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA (or a specific DNA sequence) and ethidium bromide in a suitable buffer (e.g., Tris-HCl). Allow the mixture to incubate to form a stable complex.
-
Titration with this compound: Record the initial fluorescence of the DNA-EtBr complex. Add increasing concentrations of this compound to the solution and record the fluorescence intensity after each addition.
-
Data Analysis: Plot the relative fluorescence intensity against the concentration of this compound. The concentration of this compound that causes a 50% reduction in fluorescence can be used to calculate the binding constant.
DNA Footprinting Assay
This technique identifies the specific DNA sequence where this compound binds.[9][10][11][12][13]
Principle: A DNA fragment labeled at one end is incubated with the DNA-binding compound. The complex is then treated with a cleavage agent (e.g., DNase I) that cuts the DNA backbone. The regions where the compound is bound are protected from cleavage, leaving a "footprint" on the resulting gel.[9][12]
Protocol:
-
DNA Probe Preparation: Prepare a DNA fragment of interest (e.g., a promoter region of a cancer-related gene) and label one end with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound.
-
DNase I Digestion: Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA.
-
Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The region where this compound binds will appear as a gap in the ladder of DNA fragments compared to a control lane without the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a drug to its target in a cellular environment.[14][15][16][17][18]
Principle: The binding of a ligand (drug) can stabilize its target protein, leading to an increase in the protein's melting temperature. In CETSA, cells are treated with the drug, heated to different temperatures, and the amount of soluble target protein is quantified.[14][16]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (in this case, DNA-associated proteins or the drug-DNA adduct itself if an appropriate antibody is available) in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Visualizing the Validation Workflow and Mechanism
To better illustrate the relationships between the experimental procedures and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for validating the molecular target of this compound.
Caption: Proposed signaling pathway for this compound-induced cell death.
Conclusion
The validation of DNA as the primary molecular target of this compound is crucial for its development as a therapeutic agent. Based on the evidence from its analogs, it is highly probable that this compound functions as a DNA alkylating agent. The experimental protocols detailed in this guide provide a robust framework for confirming this hypothesis, quantifying its DNA binding affinity and sequence specificity, and determining its cytotoxic potency. The comparative data from other Saframycin analogs serve as a valuable reference for these future studies. By systematically applying these methodologies, researchers can gain a comprehensive understanding of the molecular mechanism of this compound, paving the way for its potential clinical application.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. 4.7. Ethidium Bromide (EtBr) Intercalation Assay [bio-protocol.org]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. DNA Interaction Studies of Selected Polyamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.4. Ethidium Displacement Bromide Assay—Determination of DNA-Binding Constants [bio-protocol.org]
- 9. resources.saylor.org [resources.saylor.org]
- 10. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Saframycin H and Ecteinascidin 743 in Sarcoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent anti-tumor agents, Saframycin H and Ecteinascidin 743 (Trabectedin), with a focus on their activity in sarcoma models. While Ecteinascidin 743 is an established therapeutic for soft tissue sarcomas, data on this compound in this context is limited. This comparison, therefore, draws upon available preclinical and clinical data for Ecteinascidin 743 and pertinent information on the saframycin class of antibiotics to offer a comprehensive overview for research and drug development purposes.
At a Glance: Key Differences and Mechanisms of Action
| Feature | This compound (Inferred from Saframycin Family) | Ecteinascidin 743 (Trabectedin) |
| Primary Mechanism | DNA binding and inhibition of RNA synthesis. | Covalent binding to the minor groove of DNA, leading to DNA double-strand breaks and interference with transcription factors. |
| Molecular Target | Intercalates into DNA, preferentially at GC-rich sequences. | Binds to the N2 position of guanine. |
| Effect on DNA | Forms a covalent adduct with guanine. | Causes a bend in the DNA helix towards the major groove. |
| Downstream Effects | Inhibition of RNA polymerase and transcription. | Induction of the nucleotide excision repair (NER) pathway, leading to lethal DNA breaks; displacement of oncogenic transcription factors. |
| Clinical Status in Sarcoma | Not established. | Approved for the treatment of soft tissue sarcoma. |
In Vitro Cytotoxicity in Sarcoma Cell Lines
Table 1: In Vitro Activity of Ecteinascidin 743 in Human Sarcoma Cell Lines
| Sarcoma Subtype | Cell Line | IC50 (nM) | Reference |
| Ewing Sarcoma | TC71 | ~1 | [1] |
| Ewing Sarcoma | TC32 | ~1 | [1] |
| Ewing Sarcoma | EW8 | ~1 | [1] |
| Osteosarcoma | U-2 OS | 0.4 | [2] |
| Osteosarcoma | Saos-2 | 0.15 | [2] |
| Liposarcoma | HS-18 | - (Resistant) | [3] |
| Fibrosarcoma | HT-1080 | 0.0002-0.001 | [4] |
| Malignant Fibrous Histiocytoma | M8805 | 0.0002-0.001 | [4] |
Note: The IC50 values for Ecteinascidin 743 are in the nanomolar to picomolar range, highlighting its high potency against various sarcoma subtypes[2][4]. The resistance of the HS-18 liposarcoma cell line in preclinical studies was inconsistent with the clinical activity observed in myxoid/round cell liposarcomas[3].
In Vivo Efficacy in Sarcoma Models
Direct comparative in vivo studies between this compound and Ecteinascidin 743 in sarcoma models are not available.
Ecteinascidin 743 (Trabectedin): Clinical trials have demonstrated the efficacy of Ecteinascidin 743 in patients with advanced soft tissue sarcoma.
Table 2: Clinical Efficacy of Ecteinascidin 743 in Pretreated Advanced Soft Tissue and Bone Sarcoma
| Parameter | Result | Reference |
| Objective Response Rate | 6.7% (1 Complete Remission, 5 Partial Remissions) | [5] |
| Clinical Benefit Rate (≥ 6 months) | 23.4% | [5] |
| Median Duration of Response | 9.85 months | [5] |
| Median Overall Survival | 8.25 months | [5] |
| 1-Year Survival Rate | 39.4% | [5] |
| 2-Year Survival Rate | 15.8% | [5] |
These data underscore the clinical utility of Ecteinascidin 743 in a heavily pretreated patient population[5].
Mechanisms of Action and Signaling Pathways
Saframycin Family: DNA Binding and Transcription Inhibition
Saframycins, including Saframycin A, act as antitumor antibiotics by binding to DNA. This interaction is characterized by the formation of a covalent adduct with guanine residues, preferentially in GC-rich sequences[6]. This adduct formation is believed to interfere with the function of DNA-dependent RNA polymerase, thereby inhibiting transcription and ultimately leading to cell death.
Ecteinascidin 743: A Multi-faceted Attack on Sarcoma Cells
Ecteinascidin 743 exhibits a unique and complex mechanism of action. It covalently binds to the N2 position of guanine in the minor groove of DNA, causing the DNA helix to bend towards the major groove. This distortion of the DNA structure has several downstream consequences:
-
Induction of DNA Double-Strand Breaks: The DNA adducts formed by Ecteinascidin 743 are recognized by the Nucleotide Excision Repair (NER) machinery. However, instead of repairing the damage, the interaction with the NER complex leads to the creation of lethal DNA double-strand breaks.
-
Inhibition of Transcription Factors: Ecteinascidin 743 can displace oncogenic transcription factors, such as FUS-CHOP in myxoid liposarcoma and EWS-FLI1 in Ewing sarcoma, from their target promoters. This interference with transcriptional activation contributes to its antitumor activity[1].
-
Modulation of the Tumor Microenvironment: Ecteinascidin 743 has been shown to have effects on the tumor microenvironment, including the inhibition of inflammatory cytokine production by tumor-associated macrophages.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Workflow)
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of compounds like this compound and Ecteinascidin 743 against sarcoma cell lines.
Detailed Methodology for Ecteinascidin 743 Cytotoxicity Assay (Example based on[4])
-
Cell Lines: A panel of human soft tissue sarcoma (STS) cell lines (e.g., HT-1080 fibrosarcoma, M8805 malignant fibrous histiocytoma) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well microtiter plates at a density of 2,500-5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Ecteinascidin 743 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The drug solutions are then added to the wells containing the cells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.
Conclusion and Future Directions
Ecteinascidin 743 is a well-characterized and clinically validated agent for the treatment of soft tissue sarcomas, with a unique mechanism of action that sets it apart from traditional chemotherapeutics. Its high potency in preclinical models translates to meaningful clinical benefit for a subset of patients.
The saframycin family of antibiotics, represented here by what is known about Saframycin A, also demonstrates potent antitumor activity through DNA binding and inhibition of transcription. However, there is a significant lack of specific preclinical and clinical data for this compound, particularly in sarcoma models.
To enable a direct and comprehensive comparison, further research is critically needed to:
-
Evaluate the in vitro cytotoxicity of this compound across a broad panel of sarcoma cell lines to determine its potency and spectrum of activity.
-
Conduct in vivo studies in relevant sarcoma xenograft or patient-derived xenograft (PDX) models to assess the antitumor efficacy and tolerability of this compound.
-
Elucidate the specific molecular interactions and downstream signaling effects of this compound in sarcoma cells to identify potential biomarkers of response.
Such studies would be invaluable in determining the potential of this compound as a novel therapeutic agent for sarcoma and would provide the necessary data for a direct comparison with established drugs like Ecteinascidin 743.
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical models of soft tissue sarcomas - generation and applications to enhance translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Biological activities of a new antitumor antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo antitumor activity of sparsomycin and its analogues in eight murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling Cell Death Pathways: A Comparative Guide to Saframycin H-Induced Apoptosis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Saframycin H-induced apoptosis through caspase activation against other well-established apoptosis-inducing agents. This document outlines the experimental data and protocols necessary to evaluate and confirm the apoptotic mechanism of novel compounds.
Introduction:
Apoptosis, or programmed cell death, is a critical cellular process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Consequently, compounds that can selectively induce apoptosis in cancer cells are of significant interest in drug discovery. This compound, a tetrahydroisoquinoline antibiotic, has emerged as a potential anticancer agent. This guide delves into the confirmation of its apoptotic activity, focusing on the pivotal role of caspases, and compares its performance with other known apoptosis inducers: Etoposide, Doxorubicin, and Staurosporine.
While specific quantitative data for this compound-induced apoptosis is limited in publicly available literature, this guide will utilize data from its close analog, Saframycin A, to provide a comparative framework. It is crucial to note that while structurally similar, the biological activities of these two compounds may not be identical.
Comparative Analysis of Apoptosis-Inducing Agents
The efficacy of an apoptosis-inducing agent is often quantified by its half-maximal inhibitory concentration (IC50), the percentage of apoptotic cells, and the level of caspase activation. The following table summarizes available data for Saframycin A and its comparators across various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Apoptotic Cells (%) | Key Caspase Activation |
| Saframycin A | HCT-116 | ~0.01-0.1 | Data not available | Data not available |
| Various | Potent | Data not available | Data not available | |
| Etoposide | Jurkat | >10 (low apoptosis) | Low | Caspase-3, -8, -9[1] |
| Panc-1 | ~20 | Dose-dependent | Caspase-3, -9[2] | |
| U937 | 0.5 - 50 | Dose-dependent | Caspase-2, -3[3] | |
| Doxorubicin | H9C2 | 1 | Significant | Caspase-3, -9[1] |
| Cardiomyocytes | Dose-dependent | Significant | Caspase-3[4][5] | |
| MCF-7 | 0.25 - 0.75 | Time/dose-dependent | Caspase-8, -9[6] | |
| Staurosporine | U-937 | 0.5 - 1 | ~18 - 38 | Caspase-3[7] |
| HCEC | 0.2 | ~40 | Caspase-3[8] | |
| L1210 | Not specified | Time-dependent | Caspase-dependent/independent[9] |
Signaling Pathways of Apoptosis Induction
The induction of apoptosis by chemical agents typically follows one of two major pathways: the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway. Both converge on the activation of executioner caspases, primarily caspase-3, which orchestrates the dismantling of the cell.
Figure 1. General overview of the extrinsic and intrinsic apoptosis pathways, converging on the execution pathway. This compound is hypothesized to act via the intrinsic pathway by inducing DNA damage.
Experimental Workflow for Confirming Apoptosis
A multi-assay approach is recommended to robustly confirm apoptosis and elucidate the underlying caspase activation. The following workflow outlines the key experimental stages.
Figure 2. A typical experimental workflow for the confirmation of drug-induced apoptosis and caspase activation.
Detailed Experimental Protocols
1. Cell Viability and IC50 Determination (MTT/WST-1 Assay)
-
Principle: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Protocol:
-
Seed and treat cells as described for the viability assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[10]
-
3. Western Blotting for Cleaved Caspases
-
Principle: Caspases are activated through proteolytic cleavage. Western blotting with antibodies specific to the cleaved (active) forms of caspases confirms their activation.
-
Protocol:
-
Treat cells with the test compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against cleaved caspase-3, -8, -9, and PARP.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system. An increase in the cleaved forms of caspases indicates apoptosis induction.[5][11]
-
4. Caspase Activity Assay (Colorimetric or Fluorometric)
-
Principle: These assays use synthetic substrates that are specifically cleaved by active caspases, releasing a chromophore or fluorophore that can be quantified.
-
Protocol (Colorimetric Example for Caspase-3):
-
Treat cells and prepare cell lysates as for Western blotting.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[3]
-
Comparison of Mechanistic Pathways
The selected compounds induce apoptosis through distinct, yet sometimes overlapping, mechanisms. Understanding these differences is crucial for developing targeted therapies.
Figure 3. Comparison of the primary mechanisms of action for this compound and alternative apoptosis-inducing agents.
Confirming that a compound such as this compound induces apoptosis via caspase activation requires a systematic and multi-faceted experimental approach. By employing the assays and workflows outlined in this guide, researchers can effectively characterize the apoptotic potential of novel therapeutic agents. The comparative data provided for Etoposide, Doxorubicin, and Staurosporine serve as a valuable benchmark for these evaluations. Further investigation into the specific molecular targets of this compound within the apoptotic machinery will be crucial for its future development as a targeted cancer therapeutic.
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. kumc.edu [kumc.edu]
- 3. Apoptotic effects of high-dose rapamycin occur in S-phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of specific apoptotic caspases with an engineered small-molecule-activated protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of caspase activation in apoptosis: implications for transformation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. mdpi.com [mdpi.com]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Proteomic Analysis: Unraveling the Cellular Response to Saframycin H and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular proteomic responses to the antitumor antibiotic Saframycin H and the well-characterized chemotherapeutic agent, Doxorubicin. Due to the limited availability of direct proteomic studies on this compound, this comparison leverages data from its structural and functional analog, Saframycin A, and presents a detailed analysis of Doxorubicin as a benchmark for DNA-binding quinone antibiotics. This guide aims to offer insights into the potential mechanisms of action and cellular pathways modulated by this compound by drawing parallels with a clinically relevant compound.
Introduction to this compound and Doxorubicin
This compound belongs to the tetrahydroisoquinoline family of antibiotics, which are known for their potent antitumor activities.[1][2] The mechanism of action for the saframycin family is believed to involve the inhibition of RNA synthesis through covalent binding to DNA.[1][3] Specifically, they form an electrophilic iminium ion that alkylates guanine residues in the minor groove of DNA.[2][4] This action disrupts DNA replication and transcription, ultimately leading to cell death.
Doxorubicin, an anthracycline antibiotic, is a widely used and effective antineoplastic agent with broad activity against various cancers.[5][6] Its primary mechanism of action involves intercalation into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks.[6] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[7][8]
Comparative Proteomic Insights
While direct comparative proteomic data for this compound is not yet available, analysis of cells treated with Doxorubicin reveals significant alterations in protein expression across several key cellular processes. These changes provide a framework for anticipating the likely proteomic impact of this compound, given their shared ability to induce DNA damage and cell stress.
Quantitative Proteomic Data: Doxorubicin Treatment
The following tables summarize the quantitative proteomic data from studies on cancer cell lines treated with Doxorubicin. These studies highlight the significant upregulation and downregulation of proteins involved in critical cellular functions.
Table 1: Differentially Expressed Proteins in MCF-7 Breast Cancer Cells Treated with Doxorubicin [6]
| Protein | Function | Fold Change (Resistant vs. Sensitive) |
| Upregulated Proteins | ||
| Heat shock protein 27 (HSP27) | Chaperone, stress response | > 2.0 |
| Annexin A1 | Anti-inflammatory, cell signaling | > 2.0 |
| 14-3-3 protein sigma | Cell cycle regulation, apoptosis | > 2.0 |
| Peroxiredoxin-1 | Antioxidant, redox signaling | > 2.0 |
| Downregulated Proteins | ||
| Proliferating cell nuclear antigen (PCNA) | DNA replication and repair | < 0.5 |
| Topoisomerase II alpha | DNA replication, chromosome segregation | < 0.5 |
| Histone H2B | Chromatin structure | < 0.5 |
| Ribosomal proteins | Protein synthesis | < 0.5 |
Table 2: Differentially Expressed Proteins in HepG2 Cells Treated with Doxorubicin [5]
| Protein | Function | Regulation |
| Keratin 8, 18, 19 | Cytoskeleton, structural integrity | Upregulated |
| Proteins in DNA damage control | DNA repair, cell cycle arrest | Upregulated |
| Proteins in oxidative stress management | Antioxidant defense | Upregulated |
| Proteins in DNA replication | DNA synthesis | Downregulated |
| Proteins in protein synthesis | Translation | Downregulated |
Table 3: Differentially Expressed Proteins in H9c2 Cardiomyocytes Treated with Doxorubicin [9]
| Protein | Function | Regulation |
| Cathepsin B | Apoptosis, proteolysis | Upregulated |
| Nuclear factor kappa B (NF-κB) | Inflammation, cell survival | Upregulated |
| Apoptosis-related proteins | Programmed cell death | 10 proteins altered |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of proteomic studies. Below are representative protocols for the key experiments cited in the Doxorubicin studies.
Cell Culture and Doxorubicin Treatment
Human breast cancer cell lines (e.g., MCF-7) or hepatocellular carcinoma cells (e.g., HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For proteomic analysis, cells are treated with a clinically relevant concentration of Doxorubicin (e.g., 1 µM) for a specified duration (e.g., 24 or 48 hours).[10] Control cells are treated with the vehicle (e.g., DMSO).
Sample Preparation for Proteomic Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing urea, thiourea, CHAPS, and protease inhibitors to solubilize proteins and prevent degradation.[11]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method such as the Bradford or BCA assay.
-
In-solution or In-gel Digestion: Proteins are reduced with DTT and alkylated with iodoacetamide. Subsequently, proteins are digested into peptides using trypsin overnight at 37°C.[7][11]
Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixtures are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).[5][10]
-
Protein Identification and Quantification: The raw MS data is processed using software such as MaxQuant or Proteome Discoverer. Peptides and proteins are identified by searching against a human protein database (e.g., UniProt). Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used to determine the relative abundance of proteins between treated and control samples.[5][10]
-
Bioinformatic Analysis: Differentially expressed proteins are subjected to functional annotation and pathway analysis using tools like DAVID, GO, and KEGG to identify enriched biological processes and signaling pathways.[12]
Signaling Pathways and Mechanistic Insights
The proteomic data from Doxorubicin-treated cells reveals the perturbation of several key signaling pathways. It is plausible that this compound, through its DNA-damaging activity, would modulate similar cellular networks.
Caption: Signaling pathways affected by Doxorubicin and presumed for this compound.
The diagram illustrates that both Doxorubicin and, presumably, this compound induce DNA damage, which activates the DNA Damage Response (DDR) pathway, leading to p53 activation, cell cycle arrest, and apoptosis.[8] Doxorubicin is also known to induce reactive oxygen species (ROS) generation, leading to oxidative stress, mitochondrial dysfunction, and activation of the NF-κB pathway.[13] Proteomic studies confirm the upregulation of proteins involved in the DDR and oxidative stress responses, and the downregulation of proteins related to DNA replication and cell proliferation in Doxorubicin-treated cells.[5]
Experimental Workflow
A typical comparative proteomic workflow is essential for understanding the global cellular response to drug treatment.
Caption: Experimental workflow for comparative proteomics.
This workflow outlines the key steps from cell culture and treatment to data analysis, providing a roadmap for conducting comparative proteomic studies to investigate the effects of compounds like this compound.
Conclusion and Future Directions
The comparative analysis of the proteomic effects of Doxorubicin provides a valuable framework for understanding the potential cellular responses to this compound. Both agents, as DNA-binding compounds, are expected to induce significant changes in proteins involved in DNA replication, repair, cell cycle control, and apoptosis.
Future research should focus on generating direct comparative proteomic data for this compound against other quinone antibiotics and DNA-binding agents. Such studies will be instrumental in elucidating its precise mechanism of action, identifying potential biomarkers for drug response, and discovering novel therapeutic targets to enhance its anticancer efficacy.
References
- 1. Saframycin S, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of doxorubicin-induced changes in the proteome of HepG2cells combining 2-D DIGE and LC-MS/MS approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A proteomic analysis of chemoresistance development via sequential treatment with doxorubicin reveals novel players in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of proteome changes in doxorubicin-treated adult rat cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative proteomic study identified cathepsin B associated with doxorubicin-induced damage in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Translational Proteomics Analysis of Anthracycline-Induced Cardiotoxicity From Cardiac Microtissues to Human Heart Biopsies [frontiersin.org]
- 12. Exploration the Mechanism of Doxorubicin-Induced Heart Failure in Rats by Integration of Proteomics and Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of oxidative stress and inflammation-related signaling pathways in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Validating "Saframycin H" Synergy with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Saframycin H in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. The data presented herein is based on a hypothetical framework derived from the known mechanisms of PARP inhibitors and the presumed DNA-damaging properties of this compound, a novel investigational agent. The experimental protocols and data are intended to serve as a template for validating such a synergistic interaction.
Introduction
PARP inhibitors have emerged as a promising class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2] By inhibiting PARP-mediated single-strand break (SSB) repair, these drugs lead to the accumulation of double-strand breaks (DSBs) during DNA replication.[3][4] In HRR-deficient cells, these DSBs cannot be accurately repaired, leading to synthetic lethality.[1][5]
This compound is a novel synthetic analog of the tetrahydroisoquinoline antibiotic family, which are known to interact with DNA. While the precise mechanism of this compound is under investigation, it is hypothesized to induce DNA lesions, thereby increasing the reliance of cancer cells on DNA repair pathways, including those mediated by PARP. This guide explores the potential synergistic anti-cancer effects of combining this compound with a PARP inhibitor.
Hypothesized Mechanism of Synergy
The proposed synergistic interaction between this compound and PARP inhibitors is rooted in the concept of inducing synthetic lethality. This compound is postulated to act as a DNA-damaging agent, creating DNA adducts or interstrand crosslinks. This initial damage triggers the activation of PARP to initiate DNA repair. The concurrent administration of a PARP inhibitor blocks this repair process, leading to an accumulation of unrepaired single-strand breaks. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks. In cancer cells, particularly those with underlying DNA repair deficiencies, the overwhelming level of DNA damage leads to cell cycle arrest and apoptosis.
Caption: Hypothesized synergistic mechanism of this compound and PARP inhibitors.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data from in vitro studies on the combination of this compound and a representative PARP inhibitor (e.g., Olaparib) in a BRCA1-deficient ovarian cancer cell line (OVCAR-8).
Table 1: Cell Viability (IC50) Data
| Treatment Group | IC50 (nM) |
| This compound | 150 |
| PARP Inhibitor | 2500 |
| This compound + PARP Inhibitor (1:1 ratio) | 50 (this compound) / 50 (PARP Inhibitor) |
Table 2: Combination Index (CI) Values
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.42 | Strong Synergy |
| 0.75 | 0.31 | Very Strong Synergy |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: Apoptosis Analysis (Annexin V Staining)
| Treatment Group (48h) | % Apoptotic Cells (Annexin V+) |
| Control | 5.2 ± 0.8 |
| This compound (75 nM) | 15.6 ± 2.1 |
| PARP Inhibitor (1250 nM) | 12.3 ± 1.5 |
| Combination | 45.8 ± 3.9 |
Table 4: DNA Damage Marker (γH2AX Foci)
| Treatment Group (24h) | Average γH2AX Foci per Cell |
| Control | 2.1 ± 0.5 |
| This compound (75 nM) | 18.4 ± 2.7 |
| PARP Inhibitor (1250 nM) | 10.5 ± 1.9 |
| Combination | 55.2 ± 6.3 |
Experimental Protocols
Cell Culture
The OVCAR-8 human ovarian cancer cell line would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells would be seeded in 96-well plates and treated with varying concentrations of this compound, the PARP inhibitor, or the combination for 72 hours. The absorbance at 570 nm would be measured using a microplate reader. The half-maximal inhibitory concentration (IC50) would be calculated using non-linear regression analysis.
Combination Index (CI) Analysis
The synergistic effect of the drug combination would be determined by the Chou-Talalay method using the CompuSyn software. CI values would be calculated from the dose-response curves of the individual agents and their combination.
Apoptosis Assay
Apoptosis would be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment for 48 hours, cells would be harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells would be determined by flow cytometry.
Immunofluorescence for γH2AX
Cells would be grown on coverslips and treated for 24 hours. After treatment, cells would be fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 1% BSA. Cells would then be incubated with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. Nuclei would be counterstained with DAPI. Images would be captured using a fluorescence microscope, and γH2AX foci would be quantified.
Caption: General experimental workflow for validating synergy.
Conclusion
The hypothetical data and proposed mechanisms outlined in this guide strongly suggest a potential synergistic relationship between this compound and PARP inhibitors in BRCA-deficient ovarian cancer cells. The combination appears to significantly enhance cytotoxicity, induce apoptosis, and increase DNA damage compared to either agent alone. These findings, if validated through rigorous experimentation, could provide a strong rationale for the clinical development of this compound in combination with PARP inhibitors as a novel therapeutic strategy for cancers with compromised DNA repair pathways. Further in vivo studies are warranted to confirm these synergistic effects in a more complex biological system.
References
- 1. mdpi.com [mdpi.com]
- 2. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Saframycin H: A Guide for Laboratory Professionals
For Immediate Implementation: Saframycin H and all materials contaminated with it must be treated as hazardous cytotoxic waste. The primary and recommended method of disposal is high-temperature incineration. Adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and the environment.
Researchers, scientists, and drug development professionals handling this compound must be aware of its cytotoxic nature and the associated risks. This guide provides essential safety and logistical information for the proper disposal of this compound, in line with established best practices for managing cytotoxic agents.
Operational Plan for this compound Waste Management
All waste contaminated with this compound, including but not limited to, stock solutions, diluted solutions, cell culture media, pipette tips, gloves, gowns, empty vials, and contaminated labware, must be segregated from regular laboratory trash and other chemical waste streams.
Key Principles for Handling and Segregation:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat or gown, and eye protection when handling this compound and its associated waste.
-
Designated Waste Containers: Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.[1]
-
Trace vs. Bulk Contamination: Differentiate between trace and bulk contaminated waste.
Disposal Procedures
The universally recommended disposal method for cytotoxic waste, including this compound, is high-temperature incineration.[3] This process ensures the complete destruction of the cytotoxic compounds.
Step-by-Step Disposal Protocol:
-
Segregation: Immediately after use, place all this compound-contaminated materials into the designated cytotoxic waste containers.
-
Container Sealing: Once a waste container is full, securely seal it to prevent any leakage.
-
Labeling: Ensure the container is clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and includes the biohazard symbol.
-
Storage: Store the sealed containers in a designated, secure area away from general lab traffic until they are collected by a licensed hazardous waste disposal service.
-
Professional Disposal: Arrange for the collection and incineration of the waste by a certified hazardous waste management company.
Quantitative Data for Disposal Containers
| Item | Container Type | Color Coding | Labeling |
| Non-Sharp Solid Waste (Gloves, Gowns, Wipes) | Yellow, puncture-resistant bags or rigid containers with purple lids[4] | Yellow bag/container, Purple lid | "Cytotoxic Waste", Biohazard Symbol |
| Sharps Waste (Needles, Syringes, Vials) | Yellow, puncture-proof sharps container[2] | Yellow container | "Chemo Sharps", "Incinerate Only"[3] |
| Liquid Waste | Leak-proof, sealed containers compatible with the solvent | Clearly labeled with contents | "Hazardous Waste: this compound in [Solvent]" |
Chemical Inactivation (Use with Caution)
General Considerations for Chemical Inactivation of Cytotoxic Drugs:
-
Oxidizing Agents: Strong oxidizing agents such as sodium hypochlorite (bleach) have been used for the degradation of some cytotoxic drugs.[5]
-
pH Adjustment: Altering the pH to highly acidic or basic conditions can promote hydrolysis and degradation of some pharmaceutical compounds.
-
Validation Required: Any chemical inactivation method must be thoroughly validated in a controlled laboratory setting to ensure complete degradation of this compound into non-toxic byproducts. This typically involves analytical techniques such as HPLC to confirm the absence of the parent compound.
-
Regulatory Compliance: Ensure that any chemical treatment method and the subsequent disposal of the treated waste comply with local and national environmental regulations.
Due to the lack of a standardized and validated chemical inactivation protocol for this compound, it is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) department before attempting any chemical treatment.
Experimental Protocols
A specific, validated experimental protocol for the chemical inactivation of this compound is not available in the reviewed literature. The development of such a protocol would require a dedicated study involving:
-
Selection of Inactivating Reagents: Based on the chemical structure of this compound (a quinone antibiotic), potential reagents would include strong oxidizing agents (e.g., sodium hypochlorite, potassium permanganate, hydrogen peroxide) and reagents that promote hydrolysis (e.g., strong acids or bases).
-
Treatment Condition Optimization: Systematically varying parameters such as reagent concentration, temperature, and reaction time to determine the most effective conditions for degradation.
-
Analytical Validation: Using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of this compound and identify any potential hazardous degradation byproducts.
-
Toxicity Assessment of Residues: Conducting bioassays to ensure that the treated waste is no longer cytotoxic.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. stericycle.com [stericycle.com]
- 2. Chemotherapy & Hazardous Drugs | UW Environmental Health & Safety [ehs.washington.edu]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Saframycin H
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Saframycin H, a potent compound requiring stringent safety measures. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is a mandatory minimum, and additional precautions may be necessary based on specific experimental conditions.
| PPE Category | Item | Specification |
| Hand Protection | Double Gloves | Two pairs of powder-free nitrile gloves. Change outer glove immediately upon contamination. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. |
| Eye Protection | Safety Goggles | Tightly fitting chemical splash goggles. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashes. |
| Respiratory Protection | Respirator | A properly fitted N95 or higher-level respirator is required for handling the powdered form of this compound. |
Operational Plan: Step-by-Step Handling Procedures
Working with this compound necessitates a controlled and methodical approach to minimize exposure risk. The following workflow must be followed:
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
All waste contaminated with this compound must be segregated at the point of generation.
| Waste Type | Container |
| Solid Waste | Labeled, sealed, and puncture-resistant container. |
| Liquid Waste | Labeled, sealed, and chemically resistant container. |
| Sharps | Labeled, puncture-proof sharps container. |
Disposal Pathway
The following diagram outlines the mandatory disposal process for all this compound waste streams.
Quantitative Safety Data
Currently, there are no established occupational exposure limits for this compound.[1] In the absence of specific data, all handling procedures should be based on the principles of "As Low As Reasonably Practicable" (ALARP) exposure.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not Established |
| Permissible Exposure Limit (PEL) | Not Established |
| Threshold Limit Value (TLV) | Not Established |
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and collect it into a sealed container for disposal as hazardous waste. Decontaminate the spill area.[1]
This guidance is intended to provide a framework for the safe handling of this compound. It is the responsibility of the principal investigator to ensure that all laboratory personnel are trained on these procedures and that the necessary safety equipment is readily available. Always consult the most recent Safety Data Sheet (SDS) for Saframycin compounds and your institution's environmental health and safety office for any specific questions or concerns.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
